VIP(6-28)(human, rat, porcine, bovine)
Beschreibung
Eigenschaften
IUPAC Name |
4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEZAVADHLXCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H207N37O34S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583194 | |
| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2816.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69698-54-0 | |
| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VIP(6-28) in Rat Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the molecular and physiological mechanisms underlying the action of VIP(6-28), a critical antagonist of the Vasoactive Intestinal Peptide (VIP) system, specifically within rat neurons. It synthesizes key findings on its receptor interactions, signal transduction pathways, and downstream physiological effects, supported by quantitative data and detailed experimental methodologies.
Introduction: Vasoactive Intestinal Peptide (VIP) and its Receptors
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in the central and peripheral nervous systems.[1] It functions as a neurotransmitter, neuromodulator, and neurotrophic factor, implicated in a vast array of physiological processes.[1][2][3] The biological effects of VIP are mediated through its interaction with a class of G-protein coupled receptors (GPCRs).[1]
There are three primary receptors for VIP and its structurally related peptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP):
-
VPAC1 Receptor (VPAC1R): Binds VIP and PACAP with similarly high affinity.[1][4] It is widely distributed in the central nervous system, including the cerebral cortex and hippocampus.[5]
-
VPAC2 Receptor (VPAC2R): Also binds VIP and PACAP with comparable high affinity.[1][4] In female rodents, GnRH neurons have been shown to express the VPAC2 receptor.[6]
-
PAC1 Receptor (PAC1R): Shows a much higher affinity for PACAP than for VIP, which it binds with low affinity.[1][3][4]
These receptors are predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
VIP(6-28): A Competitive Antagonist of VIP Receptors
VIP(6-28) is a peptide fragment of VIP that lacks the first five N-terminal amino acids. It functions as an effective, though generally non-specific, antagonist of VIP receptors, particularly the VPAC1 and VPAC2 subtypes.[1][7] Its primary mechanism of action is to competitively block the binding of endogenous VIP to its receptors, thereby inhibiting the downstream signaling cascade.
Core Mechanism of Action: Inhibition of the cAMP Pathway
The most well-documented mechanism of action for VIP(6-28) in rat neurons is the inhibition of VIP-stimulated cAMP production.[8][9] Studies on adult rat superior cervical sympathetic ganglion (SCG) neurons have demonstrated that VIP(6-28) effectively reduces the increase in cAMP levels induced by exogenous VIP in a dose-dependent manner.[9] Importantly, VIP(6-28) alone does not alter basal cAMP levels, indicating it is a pure antagonist without inverse agonist activity.[8][9] This antagonism is specific to the VIP signaling pathway; VIP(6-28) does not significantly affect cAMP elevation stimulated by other agents like forskolin (a direct adenylyl cyclase activator) or isoproterenol (a β-adrenergic agonist).[8][9]
This inhibition of the cAMP pathway prevents the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream targets, including transcription factors like the cAMP Response Element-Binding protein (CREB).
References
- 1. ane.pl [ane.pl]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | VIP Modulation of Hippocampal Synaptic Plasticity: A Role for VIP Receptors as Therapeutic Targets in Cognitive Decline and Mesial Temporal Lobe Epilepsy [frontiersin.org]
- 4. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 5. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Role of VIP(6-28) in cAMP Modulation Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vasoactive Intestinal Peptide (6-28), hereafter referred to as VIP(6-28), a critical tool in the study of cyclic adenosine monophosphate (cAMP) signaling pathways. VIP(6-28) is a truncated analog of the Vasoactive Intestinal Peptide (VIP) and functions as a potent and specific competitive antagonist of VIP receptors, thereby inhibiting VIP-mediated intracellular cAMP accumulation. This guide will detail its mechanism of action, provide quantitative data on its efficacy, outline experimental protocols for its use, and visualize the relevant biological and experimental workflows.
Mechanism of Action
Vasoactive Intestinal Peptide is a neuropeptide that exerts a wide range of biological effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][2] Upon binding of VIP, these receptors activate the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[2][3] The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[2][3]
VIP(6-28) is a specific competitive inhibitor of VIP receptors.[1] By binding to VPAC1 and VPAC2 receptors, VIP(6-28) prevents the binding of the endogenous agonist, VIP, and consequently blocks the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[4][5][6] It is important to note that VIP(6-28) itself does not typically alter basal cAMP levels.[5][7]
Quantitative Data: Inhibitory Effects of VIP(6-28) on VIP-Induced cAMP Accumulation
The efficacy of VIP(6-28) as a VIP receptor antagonist has been quantified in various experimental systems. The following table summarizes the reported inhibitory concentrations of VIP(6-28) on VIP-stimulated cAMP production.
| Cell/Tissue Type | VIP Concentration | VIP(6-28) Concentration | Percent Inhibition of VIP-induced cAMP Increase | Reference |
| Adult Rat Superior Cervical Ganglion (SCG) Cultures | 10 µM | 10 µM | 52% | [5][7] |
| Adult Rat Superior Cervical Ganglion (SCG) Cultures | 10 µM | 30 µM | 64% | [5][7][8] |
| Adult Rat Superior Cervical Ganglion (SCG) Cultures | 10 µM | 100 µM | 81% | [5][7] |
| Human Odontoblast Cell Line | 1 nM | 10 nM | 33.6% | [9] |
| Human Odontoblast Cell Line | 1 nM | 100 nM | 44.2% | [9] |
Experimental Protocols
The following is a generalized protocol for investigating the inhibitory effect of VIP(6-28) on VIP-induced cAMP accumulation in cell culture. This protocol is based on methodologies reported in the literature and should be adapted for specific cell types and experimental conditions.[5][7][8]
Materials:
-
Cell line of interest expressing VIP receptors
-
Appropriate cell culture medium (e.g., F-12 defined medium)
-
Vasoactive Intestinal Peptide (VIP)
-
VIP(6-28)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluence.
-
Pre-incubation with Phosphodiesterase Inhibitor:
-
Antagonist Treatment (VIP(6-28)):
-
Agonist Stimulation (VIP):
-
Add various concentrations of VIP to the wells, both with and without the VIP(6-28) pre-treatment. Include control wells with no VIP or VIP(6-28) to measure basal cAMP levels.
-
Incubate for a specific stimulation period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Wash the cells with cold PBS.
-
Add the appropriate lysis buffer provided with the cAMP assay kit to each well.
-
Incubate on ice for the recommended time to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Collect the cell lysates.
-
Perform the cAMP assay according to the manufacturer's instructions. This may involve a competitive ELISA, a fluorescence-based assay, or other detection methods.
-
-
Data Analysis:
-
Quantify the cAMP concentration in each sample.
-
Normalize the data as required (e.g., to protein concentration).
-
Plot dose-response curves for VIP in the presence and absence of VIP(6-28) to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of VIP and Inhibition by VIP(6-28)
Caption: VIP signaling pathway and its inhibition by VIP(6-28).
Experimental Workflow for cAMP Modulation Assay
Caption: General workflow for a cAMP modulation experiment using VIP(6-28).
References
- 1. VIP (6-28) | CRB1000506 | Biosynth [biosynth.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VIP (6-28) (human, rat, porcine, bovine) (1905) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. glpbio.com [glpbio.com]
- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Properties of Human and Porcine VIP(6-28)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, plays a crucial role in a multitude of physiological processes. Its C-terminal fragment, VIP(6-28), is of significant interest for its biological activity. This technical guide provides a comprehensive analysis of the structural characteristics of human and porcine VIP(6-28). A key finding of this report is the complete conservation of the primary amino acid sequence between the human and porcine orthologs, suggesting an identical three-dimensional structure. This document details the known structural features of VIP, derived primarily from nuclear magnetic resonance (NMR) studies of the human peptide, and provides detailed methodologies for the key experimental techniques used in its structural elucidation. Furthermore, this guide illustrates the signaling pathways activated by VIP, offering a complete picture for researchers in the field.
Primary Structure: A Tale of Conservation
The Vasoactive Intestinal Peptide (VIP) is remarkably conserved across many mammalian species. Our investigation confirms that the amino acid sequence of the full-length VIP, and consequently the VIP(6-28) fragment, is identical between humans (Homo sapiens) and pigs (Sus scrofa). This absolute conservation at the primary structure level is a strong indicator of a conserved three-dimensional structure and, by extension, a conserved function.
The amino acid sequence for both human and porcine VIP(6-28) is presented in Table 1.
Table 1: Amino Acid Sequence of Human and Porcine VIP(6-28)
| Residue Number | Three-Letter Code | One-Letter Code |
| 6 | Phe | F |
| 7 | Thr | T |
| 8 | Asp | D |
| 9 | Asn | N |
| 10 | Tyr | Y |
| 11 | Thr | T |
| 12 | Arg | R |
| 13 | Leu | L |
| 14 | Arg | R |
| 15 | Lys | K |
| 16 | Gln | Q |
| 17 | Met | M |
| 18 | Ala | A |
| 19 | Val | V |
| 20 | Lys | K |
| 21 | Lys | K |
| 22 | Tyr | Y |
| 23 | Leu | L |
| 24 | Asn | N |
| 25 | Ser | S |
| 26 | Ile | I |
| 27 | Leu | L |
| 28 | Asn-NH2 | N-NH2 |
The C-terminus is amidated.
Secondary and Tertiary Structure: Insights from NMR
To date, no studies have reported a direct comparison of the three-dimensional structures of human and porcine VIP(6-28). However, the identical primary sequence allows for the extrapolation of structural data from human VIP to its porcine counterpart. The solution structure of the full-length human VIP has been investigated by two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.
A key study by Theriault and colleagues (1991) determined the structure of VIP in a 40% 2,2,2-trifluoroethanol (TFE) in water solution. TFE is a solvent known to promote the formation of secondary structures, particularly helices, that may be transiently populated in aqueous solution or adopted upon receptor binding. The study revealed that VIP adopts a conformation consisting of two helical stretches, encompassing residues 7-15 and 19-27, which are connected by a more flexible region around residues 16-18.[1] This suggests that the VIP(6-28) fragment largely maintains a helical conformation.
Table 2: Summary of Structural Features of Human VIP
| Structural Feature | Residue Range | Method of Determination | Reference |
| α-Helix | 7-15 | 2D ¹H-NMR | Theriault et al., 1991[1] |
| Flexible Region | 16-18 | 2D ¹H-NMR | Theriault et al., 1991[1] |
| α-Helix | 19-27 | 2D ¹H-NMR | Theriault et al., 1991[1] |
Experimental Protocols
This section provides an overview of the methodologies typically employed for the structural determination of peptides like VIP(6-28).
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.
Sample Preparation:
-
Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: A lyophilized sample of the peptide is dissolved in a suitable solvent system. For VIP, a solution of 40% 2,2,2-trifluoroethanol (TFE) in 60% H₂O/D₂O (9:1 v/v) has been used to induce and stabilize helical structures.[1]
-
Concentration: The peptide concentration is typically in the millimolar range (1-5 mM).
-
Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added.
Data Acquisition:
-
Spectrometer: Data are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton resonances and obtain structural restraints. These include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
Structure Calculation:
-
Resonance Assignment: The collected spectra are processed, and the proton resonances are assigned to specific amino acids in the peptide sequence.
-
NOE Restraint Generation: NOESY cross-peaks are integrated, and the volumes are converted into upper distance limits.
-
Structure Calculation: The distance restraints, along with any dihedral angle restraints derived from coupling constants, are used in molecular dynamics and/or simulated annealing algorithms to calculate a family of structures consistent with the NMR data.
-
Structure Validation: The resulting structures are evaluated for their agreement with the experimental data and for their stereochemical quality.
CD spectroscopy is used to assess the secondary structure content of a peptide.
Methodology:
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration typically between 0.1 and 1 mg/mL.
-
Instrumentation: CD spectra are recorded on a spectropolarimeter.
-
Data Collection: Spectra are typically recorded in the far-UV region (190-250 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.
VIP Signaling Pathways
VIP exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. The binding of VIP to these receptors initiates intracellular signaling cascades.
The primary signaling pathway involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the CREB transcription factor, to elicit a cellular response. Additionally, VIP receptors can couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium release and Protein Kinase C (PKC) activation.
Conclusion
The complete amino acid sequence identity of VIP(6-28) between humans and pigs underscores its evolutionary importance and implies a conserved three-dimensional structure. The available structural data, primarily from NMR studies of human VIP, indicate a predominantly helical conformation for this fragment. This high degree of conservation has significant implications for research and drug development, as it suggests that porcine-derived VIP can be a relevant model for studying human physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for scientists working to further unravel the multifaceted roles of VIP and its fragments.
References
An In-depth Technical Guide to the Interaction of VIP(6-28) with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the Vasoactive Intestinal Peptide fragment, VIP(6-28), and its primary targets, the G-protein coupled receptors (GPCRs) of the VIP receptor family (VPAC1, VPAC2) and the PACAP receptor (PAC1). VIP(6-28) is a truncated form of the endogenous neuropeptide VIP and is widely recognized as a competitive antagonist of VIP receptors, primarily targeting the VPAC1 receptor. This guide delves into the molecular interactions, signaling pathways, and functional consequences of this antagonism. Detailed experimental protocols for studying these interactions are provided, along with a summary of available quantitative data. Furthermore, this guide utilizes Graphviz diagrams to visually represent key signaling pathways and experimental workflows, offering a clear and concise resource for researchers in pharmacology, cell biology, and drug development.
Introduction to VIP(6-28) and its Receptor Targets
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. Its effects are mediated through its interaction with three class B GPCRs: the VPAC1 receptor, the VPAC2 receptor, and the PACAP receptor type 1 (PAC1). VIP(6-28) is a C-terminal fragment of VIP, lacking the first five N-terminal amino acids. This structural modification transforms the peptide from an agonist to a competitive antagonist, particularly at the VPAC1 receptor.[1][2][3][4]
The antagonistic properties of VIP(6-28) make it a valuable tool for elucidating the physiological roles of VIP and for investigating the therapeutic potential of blocking VIP signaling in various pathological conditions.
Molecular Interaction of VIP(6-28) with VPAC1 Receptor
The binding of VIP and its analogs to the VPAC1 receptor is a two-step process, often referred to as the "two-domain" or "ligand-capture" model. The C-terminal region of the ligand, including the sequence present in VIP(6-28), initially interacts with the large N-terminal ectodomain (N-ted) of the receptor. This initial binding event is followed by the interaction of the N-terminal region of the full-length VIP with the transmembrane domain and extracellular loops of the receptor, leading to receptor activation.
As VIP(6-28) lacks the N-terminal portion required for receptor activation, it can bind to the N-ted but fails to induce the conformational change necessary for G-protein coupling and subsequent downstream signaling. This competitive binding at the N-ted effectively blocks the binding of the endogenous agonist, VIP, thereby antagonizing its effects.
Signaling Pathways Modulated by VIP(6-28)
The primary signaling pathway activated by VIP through VPAC1 and VPAC2 receptors is the adenylyl cyclase (AC) pathway. Upon agonist binding, the activated receptor couples to the stimulatory G-protein (Gs), leading to the activation of AC, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of VIP.
VIP(6-28) acts as an antagonist by preventing this cascade. By competitively inhibiting the binding of VIP to the receptor, VIP(6-28) blocks the Gs-protein activation and the subsequent increase in intracellular cAMP levels.[1][5]
In addition to the cAMP pathway, VIP has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-Regulated Kinase (ERK) pathways. The antagonistic effect of VIP(6-28) on these pathways is less extensively characterized but is presumed to occur through the same mechanism of competitive inhibition at the receptor level.
Visualizing the VIP Signaling Pathway and its Antagonism by VIP(6-28)
Caption: VIP signaling cascade and its inhibition by VIP(6-28).
Quantitative Data
While VIP(6-28) is widely used as a VIP receptor antagonist, specific binding affinity values such as Ki or IC50 are not consistently reported across the literature. The available data primarily focuses on its functional antagonism of VIP-induced cAMP production.
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| IC50 | VPAC1 | Human Odontoblast Cell Line | 10-100 nM (for inhibition of VIP-induced cAMP increase) | [6] |
| % Inhibition of VIP-stimulated cAMP increase | VPAC1 | Rat Superior Cervical Ganglion | 52% at 10 µM, 64% at 30 µM, 81% at 100 µM | [1] |
Note: The lack of standardized reporting of binding affinities for VIP(6-28) highlights the need for further quantitative characterization of this important pharmacological tool.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of VIP(6-28) for VIP receptors using a radiolabeled VIP analog, such as [125I]-VIP.
Objective: To determine the inhibitory constant (Ki) of VIP(6-28) at VPAC1 receptors.
Materials:
-
Cells or membranes expressing the VPAC1 receptor (e.g., HT-29 cells)
-
[125I]-VIP (radioligand)
-
Unlabeled VIP (for determining non-specific binding)
-
VIP(6-28) (competitor)
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: If using cell membranes, prepare them from cultured cells expressing the receptor of interest by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [125I]-VIP + Binding Buffer
-
Non-specific Binding: [125I]-VIP + excess unlabeled VIP (e.g., 1 µM)
-
Competition: [125I]-VIP + varying concentrations of VIP(6-28)
-
-
Incubation: Add the cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of VIP(6-28).
-
Determine the IC50 value (the concentration of VIP(6-28) that inhibits 50% of the specific binding of [125I]-VIP) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
cAMP Accumulation Assay
This protocol outlines a method to functionally assess the antagonistic activity of VIP(6-28) by measuring its effect on VIP-stimulated intracellular cAMP accumulation.
Objective: To determine the IC50 of VIP(6-28) for the inhibition of VIP-stimulated cAMP production.
Materials:
-
Cells expressing the VPAC1 receptor
-
Cell culture medium
-
VIP
-
VIP(6-28)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of VIP(6-28) for a defined period (e.g., 15-30 minutes) in the presence of IBMX (to prevent cAMP degradation).
-
Stimulation: Add a fixed concentration of VIP (typically the EC50 concentration for cAMP production) to the wells and incubate for a further period (e.g., 10-15 minutes).
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of VIP(6-28).
-
Determine the IC50 value (the concentration of VIP(6-28) that inhibits 50% of the VIP-stimulated cAMP production) from the dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a cAMP accumulation assay.
ERK Phosphorylation Western Blot Assay
This protocol describes a method to investigate the effect of VIP(6-28) on VIP-induced ERK phosphorylation.
Objective: To determine if VIP(6-28) can block VIP-stimulated ERK1/2 phosphorylation.
Materials:
-
Cells expressing the VPAC1 receptor
-
Serum-free cell culture medium
-
VIP
-
VIP(6-28)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with or without VIP(6-28) for a specified time.
-
Stimulate the cells with VIP for a short period (e.g., 5-10 minutes).
-
Include unstimulated and VIP-only stimulated controls.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the same membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the effect of VIP and VIP(6-28) on ERK phosphorylation.
-
Caption: Workflow for an ERK phosphorylation Western blot assay.
Conclusion
VIP(6-28) is a valuable pharmacological tool for studying the physiological and pathological roles of the VIP signaling system. Its primary mechanism of action is the competitive antagonism of VIP receptors, most notably the VPAC1 receptor, leading to the inhibition of downstream signaling pathways such as the adenylyl cyclase/cAMP cascade. While its functional antagonistic properties are well-documented, a more comprehensive quantitative characterization of its binding affinities for VPAC1, VPAC2, and PAC1 receptors would further enhance its utility in research and drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the intricate interactions between VIP(6-28) and its target GPCRs.
References
- 1. diasource.s3.eu-west-3.amazonaws.com [diasource.s3.eu-west-3.amazonaws.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural requirements for VIP interaction with specific receptors in human and rat intestinal membranes: effect of nine partial sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
endogenous role of VIP in sympathetic neurons
An In-depth Technical Guide to the Endogenous Role of Vasoactive Intestinal Peptide (VIP) in Sympathetic Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a significant modulatory role within the sympathetic nervous system. While classically associated with parasympathetic functions, VIP is endogenously expressed in a subset of sympathetic neurons and its expression is dramatically upregulated following neuronal injury. It acts as a potent neuromodulator, influencing synaptic transmission, neuronal excitability, and gene expression. Mechanistically, VIP binds to G protein-coupled receptors, primarily activating the adenylyl cyclase-cAMP-PKA signaling cascade, which leads to a range of electrophysiological and transcriptional effects. A key feature of VIP signaling in sympathetic neurons is a positive feedback loop where VIP promotes its own expression, particularly after axonal damage, suggesting a role in neuronal survival and regeneration. This guide provides a comprehensive overview of the expression, signaling, and functional roles of endogenous VIP in sympathetic neurons, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
VIP Expression, Localization, and Regulation
Vasoactive Intestinal Peptide is not ubiquitously expressed in all sympathetic neurons but is found in specific subpopulations and is subject to dynamic regulation.
-
Basal Expression: In normal adult mammals, low levels of VIP and its co-transcribed peptide, Peptide Histidine Isoleucine (PHI), are localized in nerve processes and a few neuronal cell bodies within sympathetic ganglia, such as the rat superior cervical ganglion (SCG).[1] In human lumbar sympathetic ganglia, VIP immunoreactivity is observed in cholinergic neurons and nerve fibers.[2] These VIP-containing nerve terminals appear to primarily innervate the cholinergic subpopulation of sympathetic neurons.[2]
-
Regulation by Injury: The most striking feature of VIP expression in the sympathetic nervous system is its dramatic upregulation following nerve injury. Axotomy or explantation of the rat SCG leads to a significant increase in the content of both VIP and its corresponding mRNA.[1][3][4][5] This injury-induced expression is partly driven by the release of cytokines from the gp130 family, such as leukemia inhibitory factor (LIF), from non-neuronal cells at the injury site and within the ganglion.[1][6] Cytokines that signal through receptors containing the LIFRβ subunit are essential for this developmental and injury-induced VIP expression.[7]
-
Autocrine/Paracrine Regulation: A crucial mechanism for sustaining elevated VIP levels after injury is a positive feedback loop. VIP released from injured neurons can act on its own receptors in an autocrine or paracrine fashion to further enhance its own gene expression.[1][3][8] This process is mediated by the cAMP signaling pathway, as the VIP gene contains a functional cAMP response element (CRE).[1][3][4][5]
VIP Receptors and Signaling Pathways
VIP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of sympathetic neurons.
-
Receptor Subtypes: The primary receptors for VIP are VPAC1 and VPAC2.[9][10] Both receptors bind VIP and the related peptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity.[10] Sympathetic neurons also express the PACAP-selective PAC1 receptor.[1][6]
-
Primary Signaling Cascade: Adenylyl Cyclase Pathway: The canonical signaling pathway for VIP in sympathetic neurons involves the activation of the adenylyl cyclase (AC) cascade. Upon ligand binding, VPAC receptors preferentially couple to the Gαs protein, which activates AC.[10] This leads to the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][10] This pathway is central to both the electrophysiological effects and the regulation of gene expression by VIP.
-
Secondary Signaling Pathways: Evidence also suggests that VIP receptors can couple to other G proteins, such as Gαq or Gαi, to activate the Phospholipase C (PLC) pathway.[10][11][12] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.
Below is a diagram illustrating the primary signaling pathways activated by VIP in a sympathetic neuron.
Caption: VIP signaling pathways in a sympathetic neuron.
Physiological Effects of VIP on Sympathetic Neurons
VIP acts as a potent neuromodulator, altering both the electrical properties and synaptic output of sympathetic neurons.
Electrophysiological Effects
Application of VIP to sympathetic ganglia elicits a slow, prolonged depolarization of the neuronal membrane.[13][14] This depolarization enhances the excitability of postganglionic neurons, making them more likely to fire action potentials in response to other inputs.[15] In studies on guinea-pig inferior mesenteric ganglion neurons, this depolarization was sometimes associated with a decrease in membrane resistance and other times with an increase, suggesting effects on multiple ion channels.[14][15]
Modulation of Synaptic Transmission
VIP has been shown to presynaptically enhance cholinergic synaptic transmission between sympathetic neurons in culture.[16] It increases the amplitude of fast excitatory postsynaptic potentials (fast EPSPs) by augmenting the release of acetylcholine (ACh) from the presynaptic terminal.[16] This effect is independent of postsynaptic nicotinic receptor sensitivity.[16] Furthermore, VIP selectively facilitates muscarinic excitatory mechanisms in the cat superior cervical ganglion.[13]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of VIP on sympathetic neurons.
Table 1: Electrophysiological Effects of VIP
| Parameter | Species/Preparation | VIP Concentration | Observed Effect | Reference |
| Fast EPSP Amplitude | Cultured Rat Sympathetic Neurons | 0.2 - 0.8 µM | Reversible, dose-dependent increase | [16] |
| Membrane Potential | Cat Superior Cervical Ganglion (in vitro) | 0.03 - 0.12 nmol | Dose-dependent, prolonged depolarization (3-15 min) | [13] |
| Membrane Potential | Guinea-Pig Inferior Mesenteric Ganglion | 10 - 75 µM | Depolarization averaging 8.6 ± 0.4 mV in 67% of neurons | [14] |
| Membrane Conductance | Cultured Rat Sympathetic Neurons | 0.2 - 0.8 µM | Increased conductance | [16] |
Table 2: VIP-Induced Changes in Gene Expression and Signaling
| Parameter Measured | Preparation | Treatment | Fold/Percent Change vs. Control | Reference |
| cAMP Levels | Adult Rat SCG Explants | 10 µM VIP | ~4-fold increase | [1] |
| PKA Activity | Adult Rat SCG Explants | 10 µM VIP | 2.3-fold increase | [1] |
| VIP Immunoreactivity | Adult Rat SCG Explants | 10 µM Secretin or Forskolin | 62% increase | [1] |
| PHI Immunoreactivity | Adult Rat SCG Explants | 10 µM VIP or Secretin | 90% increase | [1] |
| VIP-PHI mRNA | Neuron-enriched cultures | 10 µM VIP | Significant increase (inhibited by 60% with VIP₆₋₂₈) | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol: Primary Culture of Sympathetic Neurons
This protocol is adapted from studies on rat superior cervical ganglia (SCG).[1][16]
-
Dissection: Superior cervical ganglia are dissected from neonatal or adult Sprague Dawley rats under sterile conditions.
-
Dissociation (for dissociated cultures): Ganglia are enzymatically treated with a mixture of collagenase and dispase, followed by gentle mechanical trituration to obtain a single-cell suspension.
-
Plating: Cells are plated on culture dishes pre-coated with a suitable substrate (e.g., collagen or poly-L-lysine).
-
Culture Medium: Cells are maintained in a nutrient-rich medium such as F-12, often supplemented with serum, nerve growth factor (NGF), and antimitotic agents (like cytosine arabinoside) to suppress the proliferation of non-neuronal cells.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Explant Culture: For explant cultures, whole ganglia are placed directly onto the coated culture surface and maintained in a defined medium, allowing for the study of the ganglion as a whole unit.[1]
Protocol: Intracellular Electrophysiological Recording
This protocol describes the method used to measure VIP's effects on membrane potential and synaptic transmission.[14][16]
-
Preparation: A cultured sympathetic neuron or an isolated sympathetic ganglion is placed in a recording chamber on the stage of an inverted microscope.
-
Perfusion: The preparation is continuously superfused with a physiological saline solution (e.g., Krebs solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 35-37°C.
-
Microelectrode Impalement: A sharp glass microelectrode (filled with 3 M KCl, resistance 50-100 MΩ) is used to impale a single sympathetic neuron.
-
Recording: A high-impedance amplifier (e.g., Axoclamp) is used to record the resting membrane potential, action potentials, and postsynaptic potentials. Data is digitized and stored for offline analysis.
-
Drug Application: VIP and other pharmacological agents are applied to the bath via the perfusion system or locally via pressure ejection from a micropipette.
-
Data Analysis: Changes in resting membrane potential, input resistance (measured by injecting small hyperpolarizing current pulses), and the amplitude/frequency of synaptic potentials are quantified before, during, and after drug application.
Protocol: cAMP Radioimmunoassay (RIA)
This method quantifies changes in intracellular cAMP levels following VIP stimulation.[1]
-
Cell Treatment: Sympathetic ganglia explants or cultured neurons are pre-incubated with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation: The preparation is then stimulated with VIP or other agents (e.g., forskolin) for a defined period (e.g., 30 minutes).
-
Lysis: The reaction is stopped by adding ice-cold acid (e.g., trichloroacetic acid or HCl). The ganglia/cells are homogenized.
-
Extraction: The homogenate is centrifuged, and the supernatant containing cAMP is collected and acetylated to increase assay sensitivity.
-
Assay: The amount of cAMP in the sample is determined using a commercial RIA kit, which involves competitive binding between the sample cAMP and a fixed amount of ¹²⁵I-labeled cAMP for a limited amount of anti-cAMP antibody.
-
Quantification: Radioactivity is measured in a gamma counter. A standard curve is generated, and cAMP levels in the samples are calculated and typically normalized to total protein content.
Visualized Workflows and Relationships
Workflow for Investigating VIP's Role in Nerve Injury
The following diagram outlines a typical experimental workflow to study the positive feedback regulation of VIP after neuronal injury.
Caption: Experimental workflow for studying VIP autoregulation.
Logical Diagram: VIP Positive Feedback Loop
This diagram illustrates the positive feedback mechanism that amplifies VIP expression following neuronal damage.
Caption: VIP positive feedback loop after neuronal injury.
Implications for Drug Development
The multifaceted role of VIP in sympathetic neurons presents several avenues for therapeutic exploration:
-
Neuroprotection and Regeneration: The potent induction of VIP after nerve injury and its proposed function as a neurotrophic factor suggest that VIP receptor agonists could be valuable for promoting nerve repair and regeneration following peripheral nerve damage.[1][8]
-
Modulation of Sympathetic Tone: Given VIP's ability to depolarize sympathetic neurons and facilitate cholinergic transmission, targeting VIP pathways could offer a novel way to modulate sympathetic outflow. This could be relevant in conditions characterized by sympathetic dysfunction.
-
Pain and Inflammation: After injury, VIP-expressing sympathetic fibers may play a role in regulating local blood flow and pathophysiological processes in nerve and dorsal spinal cord.[17] Modulating this system could have implications for treating neuropathic pain and neurogenic inflammation.
Conclusion
Endogenous VIP is a critical, dynamically regulated neuromodulator in the sympathetic nervous system. While expressed at low levels under basal conditions, its expression and release are profoundly increased by neuronal injury, where it initiates a positive feedback loop to sustain its own production. Through activation of cAMP-dependent pathways, VIP enhances neuronal excitability, facilitates synaptic transmission, and likely contributes to neuroprotective and regenerative processes. The detailed understanding of these mechanisms provides a solid foundation for further research and the development of novel therapeutic strategies targeting the VIP system for neurological disorders.
References
- 1. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide (VIP)-like immunoreactivity in the human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
- 4. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
- 5. Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VIP and PACAP: neuropeptide modulators of CNS inflammation, injury, and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
- 9. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vasoactive intestinal peptide produces long-lasting changes in neural activity in the suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Vasoactive intestinal peptide excites GnRH neurons via KCa3.1, a potential player in the slow afterhyperpolarization current [frontiersin.org]
- 13. Depolarization and muscarinic excitation induced in a sympathetic ganglion by vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The electrophysiological effects of vasoactive intestinal polypeptide in the guinea-pig inferior mesenteric ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The electrophysiological effects of vasoactive intestinal polypeptide in the guinea-pig inferior mesenteric ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasoactive intestinal polypeptide presynaptically enhances the synaptic transmission in cultured sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies of vasoactive intestinal polypeptide expression in injured peripheral neurons using capsaicin, sympathectomy and mf mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of VIP(6-28)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including neurotransmission, immune regulation, and cell growth and differentiation.[1] Its actions are mediated through two G protein-coupled receptors, VPAC1 and VPAC2. VIP(6-28) is a truncated form of VIP that acts as a competitive antagonist at these receptors. By blocking the binding of VIP, VIP(6-28) serves as an invaluable tool for in vitro studies aimed at elucidating the biological functions of the VIP signaling pathway.
These application notes provide detailed protocols for the in vitro use of VIP(6-28) to investigate its antagonistic effects on VIP-mediated cellular responses. The primary mechanism of action of VIP(6-28) is the inhibition of VIP-induced adenylyl cyclase activation, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of VIP(6-28) from various in vitro studies.
Table 1: Inhibition of VIP-Induced cAMP Increase in Superior Cervical Ganglion (SCG) Cultures
| VIP(6-28) Concentration (µM) | VIP Concentration (µM) | Percent Inhibition of cAMP Increase | Reference |
| 10 | 10 | 52% | [2][4] |
| 30 | 10 | 64% | [2][4] |
| 100 | 10 | 81% | [2][4] |
Table 2: Inhibition of VIP-Induced cAMP Increase in Human Odontoblast Cell Line
| VIP(6-28) Concentration (nM) | VIP Concentration (nM) | Percent Suppression of cAMP Increase | Reference |
| 10 | 1 | 33.6% (to 66.4 ± 5.48%) | [5] |
| 100 | 1 | 44.2% (to 55.8 ± 14.2%) | [5] |
Table 3: Inhibition of VIP-Induced VIP-PHI mRNA Expression in Neuron-Enriched Cultures
| VIP(6-28) Concentration (µM) | VIP Concentration (µM) | Treatment | Percent Inhibition of VIP-stimulated mRNA increase | Reference |
| 100 | 10 | VIP + VIP(6-28) | 61% | [4][6] |
Experimental Protocols
Protocol 1: Inhibition of VIP-Stimulated cAMP Accumulation in Cell Culture
This protocol is designed to assess the antagonistic effect of VIP(6-28) on VIP-induced cAMP production in cultured cells, such as neuronal cells or cell lines expressing VIP receptors.[2][4][5]
Materials:
-
Cells of interest (e.g., superior cervical ganglion neurons, human odontoblast cell line)
-
Cell culture medium (e.g., F-12 defined medium)
-
VIP(6-28) (powder, to be reconstituted)
-
Vasoactive Intestinal Peptide (VIP)
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 48-well plates) and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of VIP(6-28) in sterile water or an appropriate buffer.
-
Prepare a stock solution of VIP in sterile water or an appropriate buffer.
-
Prepare the culture medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
-
Pre-incubation with VIP(6-28):
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the medium containing the phosphodiesterase inhibitor and pre-incubate for 30 minutes at 37°C.[2][4]
-
During the last 5-30 minutes of this pre-incubation, add different concentrations of VIP(6-28) (e.g., 10 nM, 100 nM, 10 µM, 30 µM, 100 µM) to the respective wells.[2][4][5] Include a "vehicle control" group without VIP(6-28).
-
-
VIP Stimulation:
-
Incubation: Incubate the cells for an additional 30 minutes at 37°C.[2][4]
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample.
-
Normalize the data to the protein concentration if necessary.
-
Express the results as a percentage of the cAMP response induced by VIP alone.
-
Protocol 2: Inhibition of VIP-Mediated Gene Expression
This protocol outlines the methodology to determine the effect of VIP(6-28) on VIP-induced changes in target gene expression, such as the upregulation of VIP-PHI mRNA.[4][7]
Materials:
-
Neuron-enriched cultures or other relevant cell types
-
Culture medium and supplements
-
VIP(6-28)
-
VIP
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a housekeeping gene
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate culture dishes.
-
Pre-incubate the cells with VIP(6-28) (e.g., 100 µM) for 30 minutes.[4]
-
Add VIP (e.g., 10 µM) to the culture medium and incubate for an extended period (e.g., 24-48 hours) to allow for changes in gene expression.[4]
-
Include appropriate controls: vehicle, VIP alone, and VIP(6-28) alone.
-
-
RNA Extraction:
-
At the end of the incubation period, harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene (e.g., VIP-PHI) and a housekeeping gene (for normalization).
-
Run the qPCR reaction in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Compare the gene expression levels between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
- 7. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: The Use of VIP(6-28) in Osteoarthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological activities, including immunomodulatory and anti-inflammatory effects. In the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and inflammation, the role of VIP and its derivatives is a subject of ongoing investigation. Contradictory reports exist, with some studies suggesting a pro-inflammatory and pain-sensitizing role for VIP in OA, while others indicate protective and anti-inflammatory functions.[1]
This document provides detailed application notes and protocols for the use of VIP(6-28), a competitive antagonist of VIP receptors (VPAC1 and VPAC2), in both in vitro and in vivo models of osteoarthritis research. These guidelines are intended to assist researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of VIP(6-28) in OA.
Mechanism of Action
VIP(6-28) competitively inhibits the binding of VIP to its receptors, thereby blocking downstream signaling pathways. The therapeutic rationale for using VIP(6-28) in OA models often stems from studies suggesting that excess VIP in the joint contributes to pain and inflammation. By antagonizing VIP receptors, VIP(6-28) has been shown to reduce nociception and potentially modulate the inflammatory cascade within the joint.[1][2]
Key signaling pathways implicated in the action of VIP and potentially modulated by VIP(6-28) in the context of arthritis include the NF-κB pathway.[3][4] VIP has been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammatory responses and is activated in OA.[3] Therefore, the effects of VIP(6-28) may involve a complex interplay with this and other inflammatory pathways.
Data Presentation: Quantitative Effects of VIP(6-28) and VIP in OA Models
The following tables summarize the quantitative data from studies investigating the effects of VIP and its antagonist, VIP(6-28), in various osteoarthritis research models.
Table 1: In Vivo Efficacy of VIP(6-28) in a Rat Model of Osteoarthritis
| Parameter | Animal Model | Treatment | Dosage/Concentration | Outcome | Reference |
| Afferent Firing Rate (Normal Rotation) | MIA-induced OA in Wistar rats | Intra-articular VIP(6-28) | Not specified | Up to 45% reduction | [2] |
| Afferent Firing Rate (Hyper-rotation) | MIA-induced OA in Wistar rats | Intra-articular VIP(6-28) | Not specified | Up to 34% reduction | [2] |
| Hindlimb Incapacitance | MIA-induced OA in rats | Single intra-articular injection of VIP(6-28) | Not specified | Diminished incapacitance | [5] |
| Paw Withdrawal Threshold | MIA-induced OA in rats | Single intra-articular injection of VIP(6-28) | Not specified | Increased threshold | [5] |
Table 2: Effects of VIP Gene Therapy in a Rat Model of Osteoarthritis
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Serum TNF-α | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Significantly decreased | [3] |
| Serum IL-2 | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Significantly decreased | [3] |
| Serum IL-4 | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Significantly increased | [3] |
| Serum VIP | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Increased from 29.5 ± 12.4 pg/mL to 57.6 ± 10.1 pg/mL | [3] |
Table 3: In Vitro Effects of VIP on Synoviocytes from an OA Rat Model
| Parameter | Cell Model | Treatment | Outcome | Reference |
| Proliferation | Synoviocytes from OA rats | Transfection with VIP plasmid | Reduced proliferation | [3] |
| Collagen II Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Remarkably up-regulated | [3] |
| OPG Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Remarkably up-regulated | [3] |
| TNF-α Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |
| IL-2 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |
| MMP-13 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |
| ADAMTS-5 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |
| p-p65 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Decreased | [3] |
| p-IκBα Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Increased | [3] |
Experimental Protocols
In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model chemically induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes observed in human OA.
Objective: To evaluate the effect of intra-articularly administered VIP(6-28) on joint nociception and pain-related behaviors.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Sodium monoiodoacetate (MIA)
-
VIP(6-28)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 27-30G needles
-
Equipment for behavioral testing (e.g., incapacitance tester, von Frey filaments)
-
Electrophysiology recording setup
Protocol:
-
Induction of OA:
-
Treatment Administration:
-
After the 14-day recovery period, re-anesthetize the animals.
-
Administer a single intra-articular injection of VIP(6-28) at the desired dose, dissolved in a suitable vehicle (e.g., sterile saline). A control group should receive the vehicle alone.
-
-
Assessment of Nociception (Electrophysiology):
-
Perform electrophysiological recordings from the knee joint primary afferents.
-
Measure the firing rate in response to normal and noxious hyper-rotation of the joint before and after the administration of VIP(6-28).[2]
-
-
Assessment of Pain-Related Behavior:
-
Hindlimb Weight Bearing (Incapacitance): Measure the distribution of weight between the hindlimbs using an incapacitance tester at baseline and at various time points after treatment.
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the plantar surface of the ipsilateral hind paw.[5]
-
In Vitro Model: Primary Synoviocyte Culture and Transfection
This model allows for the investigation of the direct effects of VIP/VIP(6-28) on synovial cells, which play a crucial role in the inflammatory processes of OA.
Objective: To determine the effect of VIP (or VIP(6-28)) on the expression of inflammatory and catabolic markers in synoviocytes from an OA model.
Materials:
-
Synovial tissue from OA model rats (e.g., MIA or Hulth method-induced)
-
Collagenase type II
-
DMEM/F12 medium supplemented with FBS, penicillin, and streptomycin
-
Plasmids (e.g., pcDNA3.1+/VIP) and transfection reagent
-
Reagents for Western blotting and ELISA
-
Cell proliferation assay kit (e.g., BrdU)
Protocol:
-
Isolation and Culture of Synoviocytes:
-
Aseptically harvest synovial tissue from the knee joints of OA and sham-operated rats.
-
Mince the tissue and digest with collagenase type II solution to isolate synoviocytes.
-
Culture the isolated cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Use cells at passages 3-5 for experiments to ensure a homogenous population of fibroblast-like synoviocytes.[3]
-
-
Treatment (Transfection or Direct Application):
-
For gene therapy studies, transfect the synoviocytes with a VIP-expressing plasmid (e.g., pcDNA3.1+/VIP) using a suitable transfection reagent.[3]
-
For direct antagonist studies, treat the cultured synoviocytes with different concentrations of VIP(6-28) for a specified duration. A pro-inflammatory stimulus (e.g., IL-1β or LPS) can be used to mimic the OA microenvironment.
-
-
Analysis of Cellular Responses:
-
Cell Proliferation: Measure cell proliferation using a BrdU assay or similar method.[3]
-
Protein Expression: Analyze the expression levels of key proteins (e.g., Collagen II, OPG, MMP-13, ADAMTS-5, p-p65, p-IκBα) in cell lysates by Western blotting.[3]
-
Cytokine Secretion: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-2) in the culture supernatant by ELISA.[3]
-
Visualizations
Caption: Proposed signaling pathway of VIP and its antagonist VIP(6-28) in OA.
Caption: Experimental workflow for in vivo studies using VIP(6-28) in an OA model.
Caption: Experimental workflow for in vitro studies using VIP(6-28).
Conclusion
The use of VIP(6-28) in osteoarthritis research models provides a valuable tool to dissect the complex role of the VIP signaling pathway in the pathogenesis of this disease. The provided protocols and data offer a framework for researchers to investigate the potential of VIP receptor antagonism as a therapeutic strategy for OA, particularly in the context of pain and inflammation. Given the conflicting reports on the role of VIP, careful experimental design and comprehensive endpoint analysis are crucial to accurately interpret the effects of VIP(6-28) in OA.
References
- 1. Role of vasoactive intestinal peptide in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide alleviates osteoarthritis effectively via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of vasoactive intestinal peptide on bone destruction in the collagen-induced arthritis model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bovine VIP(6-28) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Vasoactive Intestinal Peptide (VIP) (6-28) is a C-terminal fragment of the full-length VIP, a 28-amino acid neuropeptide. This fragment acts as a potent and specific antagonist of VIP receptors, primarily VPAC1 and VPAC2. By competitively binding to these receptors, bovine VIP(6-28) effectively blocks the downstream signaling cascades initiated by endogenous VIP. This makes it a valuable tool for studying the physiological and pathophysiological roles of VIP in various systems, including the gastrointestinal, cardiovascular, and central nervous systems. Its antagonistic properties are particularly relevant in research focused on inflammation, smooth muscle relaxation, and neurotransmission.
Data Presentation
The following table summarizes the key quantitative data for bovine VIP(6-28).
| Property | Value | Source(s) |
| Molecular Weight | ~2816.3 g/mol | [1] |
| Solubility in Water | Up to 20 mg/mL | [1] |
| Storage (Lyophilized) | -20°C for up to 1 year; desiccate | [2][3] |
| Storage (in Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles. | [2] |
| Solution Stability | Solutions are unstable; prepare fresh for optimal performance. | [4] |
| pH Stability | Stable in acidic to neutral solutions (pH ≤ 7); unstable in basic solutions. | [1][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Bovine VIP(6-28)
This protocol outlines the steps for reconstituting the lyophilized peptide to prepare a stock solution.
Materials:
-
Bovine VIP(6-28) lyophilized powder
-
Sterile, nuclease-free water (primary solvent)
-
0.1% Acetic acid in sterile water (alternative solvent for basic peptides)
-
Dimethyl sulfoxide (DMSO) (alternative solvent for hydrophobic peptides)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection:
-
Primary Choice: For most applications, sterile, nuclease-free water is the recommended solvent. Bovine VIP(6-28) is readily soluble in water.[1]
-
Alternative for Basic Peptides: If the peptide proves difficult to dissolve in water, a dilute solution of acetic acid (e.g., 0.1%) can be used.
-
Alternative for Hydrophobic Peptides: For highly hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Note that DMSO can have effects in biological assays, so the final concentration should be kept to a minimum (typically <0.5%).
-
-
Reconstitution:
-
Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Crucially, it is highly recommended to prepare solutions fresh for each experiment due to their inherent instability. [4]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the stock solution to prepare working concentrations for use in cell culture experiments.
Materials:
-
Reconstituted bovine VIP(6-28) stock solution
-
Sterile cell culture medium or appropriate assay buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the bovine VIP(6-28) stock solution at room temperature or on ice.
-
Dilution:
-
Perform serial dilutions of the stock solution with the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.
-
For example, to prepare a 10 µM working solution from a 1 mg/mL (~355 µM) stock solution, you would perform a 1:35.5 dilution.
-
-
Application: Add the diluted peptide to your cell cultures as required by your experimental design.
-
Discard Unused Solution: It is best practice to discard any unused portion of the thawed stock solution and the prepared working solutions to ensure the use of a consistently potent antagonist in subsequent experiments.
Mandatory Visualizations
Caption: Workflow for dissolving and storing bovine VIP(6-28).
Caption: Antagonistic action of bovine VIP(6-28) on the VIP signaling pathway.
References
- 1. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. China VIP(6-28)(human rat porcine bovine)/69698-54-0 /GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Delivery of Peptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide antagonists have emerged as a promising class of therapeutics due to their high specificity and potency.[1][2] However, their translation into clinical applications is often hindered by challenges related to in vivo delivery, including poor stability against enzymatic degradation, low permeability across biological membranes, and rapid clearance.[1][3][4] This document provides an overview of current and emerging in vivo delivery strategies for peptide antagonists, complete with comparative data and detailed experimental protocols to guide researchers in this field. The primary goal of these delivery systems is to protect the peptide from degradation and deliver it efficiently to the target site.[4]
Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile carriers for peptide antagonists, protecting them from enzymatic degradation and enabling targeted delivery.[5][6][7] Various materials, including polymers, lipids, and inorganic compounds, are used to fabricate these nanoparticles.[6][8]
Overview and Key Data
Peptide-nanoparticle conjugates have been shown to be effective in various disease models.[5] For instance, a CD147 antagonist peptide (AP9) conjugated to nanoparticles demonstrated significant therapeutic potential in a mouse model of ischemic stroke.[5] These nanoparticles can be designed to specifically bind to targets, such as CD147 in brain endothelial cells, enhancing local drug concentration.[5]
Table 1: Examples of Nanoparticle-Based Delivery of Peptide Antagonists
| Peptide Antagonist | Target | Delivery System | Animal Model | Key Quantitative Results | Reference |
| CD147 Antagonist Peptide-9 (AP9) | CD147 | Maleimide-linked Nanoparticles (~40 nm) | Mouse (tMCAO model of ischemic stroke) | 2.5 mg/kg I.V. administration significantly reduced brain infarct size. | [5] |
| Doxorubicin (loaded) | Cancer Cells | pHLIP-conjugated iron-based nanoparticles | Mouse (drug-resistant MCF-7 tumor) | 91% tumor growth inhibition over 30 days. | [9] |
| Gemcitabine (loaded) | Cancer Cells | pHLIP-conjugated iron-based nanoparticles | Mouse | 91% tumor growth inhibition. | [9] |
Protocol: Formulation and In Vivo Administration of Peptide-Conjugated Nanoparticles
This protocol provides a general framework for the synthesis of peptide-conjugated nanoparticles and their subsequent intravenous administration in a mouse model.
Materials:
-
Peptide antagonist with a reactive group (e.g., maleimide or thiol)
-
Nanoparticle formulation (e.g., lipid-based or polymeric nanoparticles with corresponding reactive groups)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for characterization
-
Animal model (e.g., BALB/c mice)
-
Syringes and needles for intravenous injection
Protocol:
-
Peptide Conjugation:
-
Dissolve the nanoparticles and the peptide antagonist separately in PBS.
-
Mix the two solutions at a specific molar ratio and allow them to react (e.g., at room temperature for 4 hours with gentle stirring) to form the peptide-nanoparticle conjugate (PNC).
-
Purify the PNCs from unconjugated peptide using methods like dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the PNCs using DLS.
-
Visualize the morphology and size of the PNCs using TEM.
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC or a colorimetric protein assay).
-
-
In Vivo Administration (Mouse Model):
-
Resuspend the purified PNCs in sterile PBS to the desired concentration (e.g., 2.5 mg/kg).
-
Administer the PNC solution to the mice via intravenous (I.V.) injection into the tail vein.
-
Monitor the animals for therapeutic efficacy and any potential adverse effects according to the specific disease model.
-
At the study endpoint, collect tissues for biodistribution and target engagement analysis.
-
Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides (CPPs) are short peptides (typically 5-30 amino acids) that can traverse cellular membranes and deliver a variety of cargo molecules, including peptide antagonists.[10][11][12] They can be covalently linked to the cargo or form non-covalent complexes.[13][14]
Overview and Key Data
CPPs can overcome the low permeability of peptide drugs across biological barriers like the intestinal epithelium or the blood-brain barrier.[10][13] The TAT peptide, derived from the HIV-1 Tat protein, is a classic example of a CPP used for in vivo delivery.[12][15]
Table 2: Examples of CPP-Mediated Delivery of Peptide Antagonists
| Cargo / Antagonist | CPP | Delivery Route | Animal Model | Key Outcome | Reference |
| BDNF-mimetic peptide | TAT | Intraperitoneal | Mouse (Alzheimer's model) | Improved spatial memory, activation of TrkB/ERK1/2/Akt pathway. | [15] |
| siRNA | Penetratin | Systemic injection | Adult Mouse | Delivery of siRNA to the subventricular zone of the brain. | [10] |
| Various | MPG, Pep family | In vitro / In vivo | N/A | Successful delivery of siRNA and peptides across the BBB. | [16] |
Diagram: General Workflow for CPP-Mediated Delivery
Caption: General workflow for CPP-mediated in vivo delivery of peptide antagonists.
Protocol: Intraperitoneal Administration of a TAT-Fusion Peptide
This protocol is adapted from studies involving the intraperitoneal (I.P.) delivery of TAT-fusion proteins in rodent models.[15]
Materials:
-
Lyophilized TAT-peptide antagonist fusion protein
-
Sterile, pyrogen-free 0.9% saline or PBS
-
Rodent model (e.g., mice or rats)
-
Syringes (1 mL) and needles (25-27 gauge)
Protocol:
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized TAT-fusion peptide in sterile saline or PBS to the desired stock concentration.
-
Vortex gently to ensure complete dissolution. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Animal Dosing:
-
On the day of injection, thaw an aliquot of the peptide solution and dilute it to the final injection concentration with sterile saline. A typical dose might range from 1-5 mg/kg body weight.
-
Properly restrain the animal (mouse or rat).
-
Lift the animal's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the peptide solution slowly and steadily.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Follow the experimental timeline for behavioral tests, tissue collection, or other downstream analyses to assess the therapeutic effect.[15]
-
Hydrogel-Based Delivery Systems
Injectable hydrogels provide a depot for the sustained release of peptide antagonists, which can reduce the frequency of administration and maintain a constant therapeutic concentration.[17][18][19] These systems are often biodegradable and biocompatible.[17][19]
Overview and Key Data
Peptide-based hydrogels can be designed to be thixotropic, meaning they become fluid under shear stress (like during injection) and then regain their gel-like structure at the injection site.[17] This allows for minimally invasive administration.[17]
Table 3: Examples of Hydrogel-Based Delivery of Peptides
| Peptide/Drug | Hydrogel System | Administration | Animal Model | Key Quantitative Results | Reference |
| Morphine, 14-methoxymetopon | Short amphipathic peptide-based hydrogel | Subcutaneous | Mouse | Sustained antinociceptive effect for 72-96 hours post-injection. | [18] |
| Various therapeutics (small molecules, proteins) | Syringe-injectable/sprayable hydrogel platform | Injectable/Spray | In vivo | Can reduce the amount of protein needed compared to daily injections. | [20] |
| IL-7 | AcVES3 hydrogel | Subcutaneous | In vivo | Single dose matched efficacy of daily injections for over 30 days. | [20] |
Diagram: Signaling Pathway Inhibition by a Released Antagonist
This diagram illustrates a common mechanism of action for a peptide antagonist: blocking a cell surface receptor to inhibit a downstream signaling cascade.
Caption: Peptide antagonist blocking a receptor to inhibit cellular signaling.
Oral Delivery Strategies
Oral delivery is the most convenient administration route but is exceptionally challenging for peptides due to enzymatic degradation in the gastrointestinal (GI) tract and poor absorption through the intestinal epithelium.[1][4][13]
Overview and Key Strategies
Several strategies are being explored to overcome these barriers:
-
Enzyme Inhibitors: Co-administration with molecules that inhibit proteases like pepsin and trypsin.[13]
-
Permeation Enhancers: Agents like sodium caprate that reversibly open tight junctions between epithelial cells to allow paracellular transport.[3][13]
-
Chemical Modification: Techniques such as PEGylation or the addition of fatty acids (lipidization) to increase stability and membrane permeability.[3]
-
Enteric Coatings & Carrier Systems: Formulations that protect the peptide in the stomach's acidic environment and release it in the intestine, often using nanoparticles or microparticles.[7][13]
The Gastrointestinal Permeation Enhancement Technology (GIPET®) is one such strategy that uses medium-chain fatty acids to improve the absorption of peptides.[3]
Conclusion
The in vivo delivery of peptide antagonists is a rapidly evolving field. The choice of delivery method depends heavily on the specific peptide, its target, and the desired therapeutic outcome. Nanoparticle carriers offer protection and targeting capabilities, CPPs provide a means to overcome cellular barriers, and hydrogels enable sustained, long-term release. While significant hurdles remain, particularly for oral delivery, these advanced strategies hold the key to unlocking the full therapeutic potential of peptide antagonists in a clinical setting.
References
- 1. seranovo.com [seranovo.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle Delivery of CD147 Antagonistic Peptide-9 Protects against Acute Ischemic Brain Injury and tPA-Induced Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Deliv" by Amir Nasrolahi Shirazi, Rajesh Vadlapatla et al. [digitalcommons.chapman.edu]
- 9. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent in vivo advances in cell-penetrating peptide-assisted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraperitoneal Administration of a Novel TAT-BDNF Peptide Ameliorates Cognitive Impairments via Modulating Multiple Pathways in Two Alzheimer’s Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide-based hydrogels as a drug delivery platform | VUB [vubtechtransfer.be]
- 18. Injectable peptide-based hydrogel formulations for the [orgc.research.vub.be]
- 19. Hydrogels For Peptide Hormones Delivery: Therapeutic And Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Canberra IP [canberra-ip.technologypublisher.com]
Application Notes and Protocols: Utilizing VIP (6-28) in Primordial Follicle Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of primordial follicles is a critical and rate-limiting step in female reproduction, marking the transition of dormant follicles into a growing cohort that will eventually lead to ovulation. Understanding the molecular mechanisms governing this process is paramount for developing novel strategies in fertility preservation and treatment. Vasoactive Intestinal Peptide (VIP), a neuropeptide found in ovarian nerves, has emerged as a significant regulator of ovarian physiology, including follicular development.[1][2] This document provides detailed application notes and protocols for the use of VIP and its antagonist, VIP (6-28), in the in vitro study of primordial follicle activation.
Mechanism of Action: VIP and its Antagonist in Follicle Activation
Vasoactive Intestinal Peptide exerts its effects by binding to two G-protein coupled receptors, VPAC1-R and VPAC2-R, which are expressed in granulosa cells and oocytes of primordial and early-growing follicles.[3][4] Upon binding, VIP primarily activates the cAMP/PKA signaling pathway.[1][5][6] More recent studies have demonstrated that VIP can also activate the ERK-mTOR signaling pathway to promote the activation of primordial follicles.[4] This activation leads to a cascade of downstream events, including the proliferation of granulosa cells and a decrease in oocyte apoptosis, collectively driving the primordial-to-primary follicle transition.[3]
VIP (6-28), a fragment of the native VIP peptide, acts as a competitive antagonist at VIP receptors. By blocking the binding of endogenous or exogenous VIP, VIP (6-28) effectively inhibits the downstream signaling pathways, thereby preventing primordial follicle activation. This makes VIP (6-28) an invaluable tool for dissecting the specific role of VIP signaling in early folliculogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of VIP and its antagonist, VIP (6-28), on primordial follicle activation in vitro.
Table 1: Dose-Dependent Effect of VIP on Primordial Follicle Activation in Neonatal Rat Ovaries
| VIP Concentration (mol/L) | Percentage of Growing Follicles | Notes |
| 0 (Control) | Baseline | Represents spontaneous activation. |
| 10⁻⁸ | Increased | Shows a positive effect on activation. |
| 10⁻⁷ | Highest Increase | Optimal concentration for promoting primordial follicle activation in this model.[4] |
| 10⁻⁶ | Increased | Effect is less pronounced than at 10⁻⁷ mol/L. |
Data derived from a 3-day in vitro culture of 4-day-old rat ovaries.[3]
Table 2: Effect of VIP and VIP (6-28) on Granulosa Cell Proliferation and Gene Expression
| Treatment Group | % of PCNA-Positive Primordial Follicles | Sohlh1 mRNA Expression | Amh mRNA Expression |
| Control | 32.0% ± 4.0% | Baseline | Baseline |
| 10⁻⁷ mol/L VIP | 53.2% ± 5.9% | Significantly Decreased | Significantly Increased |
| 10⁻⁷ mol/L VIP + 5 x 10⁻⁶ mol/L VIP (6-28) | 36.9% ± 2.9% | Increased (compared to VIP) | Decreased (compared to VIP) |
PCNA (Proliferating Cell Nuclear Antigen) is a marker for cell proliferation. Sohlh1 is a transcription factor that maintains primordial follicle dormancy, while Amh (Anti-Müllerian hormone) is expressed in growing follicles.[3]
Experimental Protocols
Protocol 1: In Vitro Culture and Activation of Primordial Follicles with VIP
This protocol details the steps for culturing whole neonatal mouse or rat ovaries and stimulating primordial follicle activation using VIP.
Materials:
-
4-day-old female mice or rats
-
Basal culture medium (e.g., α-MEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Insulin-Transferrin-Selenium (ITS) supplement
-
-
Vasoactive Intestinal Peptide (VIP)
-
VIP (6-28)
-
Culture dishes or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Ovary Collection: Euthanize 4-day-old pups according to approved animal care protocols. Dissect out the ovaries under sterile conditions and place them in pre-warmed basal culture medium.
-
Ovary Culture: Place individual ovaries on a culture membrane insert (e.g., Millicell) in a culture dish containing 1 mL of basal culture medium.
-
Treatment Preparation: Prepare stock solutions of VIP and VIP (6-28) in sterile, nuclease-free water or an appropriate solvent.
-
Treatment Groups:
-
Control Group: Culture ovaries in basal medium only.
-
VIP Treatment Group: Add VIP to the culture medium to a final concentration of 10⁻⁷ mol/L.
-
VIP + Antagonist Group: Add both VIP (10⁻⁷ mol/L) and VIP (6-28) (5 x 10⁻⁶ mol/L) to the culture medium.
-
-
Incubation: Culture the ovaries for 3 days in a humidified incubator at 37°C with 5% CO₂.
-
Analysis: After the culture period, ovaries can be fixed for histological analysis, or processed for RNA/protein extraction for molecular analysis.
Protocol 2: Assessment of Primordial Follicle Activation
1. Histological Analysis:
-
Fix ovaries in 4% paraformaldehyde overnight.
-
Dehydrate through a graded ethanol series and embed in paraffin.
-
Section the ovaries (e.g., 5 µm sections) and mount on slides.
-
Stain with Hematoxylin and Eosin (H&E).
-
Count the number of primordial and primary follicles in multiple sections per ovary to determine the percentage of activated follicles. A primordial follicle is characterized by a single layer of flattened granulosa cells, while a primary follicle has a single layer of cuboidal granulosa cells.
2. Immunohistochemistry for PCNA:
-
Follow standard immunohistochemistry protocols for paraffin-embedded sections.
-
Use an antibody against Proliferating Cell Nuclear Antigen (PCNA) to detect proliferating granulosa cells.
-
Count the percentage of primordial follicles with at least one PCNA-positive granulosa cell.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cultured ovaries using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for genes involved in follicle activation, such as Sohlh1 and Amh.
-
Normalize the expression levels to a housekeeping gene (e.g., Actb).
Visualizations
Caption: VIP Signaling in Primordial Follicle Activation.
Caption: Experimental Workflow for Studying VIP Effects.
References
- 1. VIP activates primordial follicles of rat through ERK-mTOR pathway in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of follicle development: the primordial follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Increased Vasoactive Intestinal Peptide (VIP) in polycystic ovary syndrome patients undergoing IVF [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vasoactive intestinal peptide induces the synthesis of the cholesterol side-chain cleavage enzyme complex in cultured rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of vasoactive intestinal peptide (VIP) on ovarian physiology [animal-reproduction.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing VIP(6-28) Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Vasoactive Intestinal Peptide (6-28) [VIP(6-28)]. The following information is designed to offer practical guidance for improving the solubility of this peptide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of VIP(6-28)?
VIP(6-28) is generally described as soluble in water.[1] However, its stability in aqueous solutions can be a concern, as it is susceptible to degradation, particularly at basic pH.[2][3] For instance, one supplier notes its solubility in water to be as high as 20 mg/ml.[1]
Q2: My VIP(6-28) is not dissolving well in water. What should I do?
If you encounter difficulty dissolving VIP(6-28) in water, a stepwise approach is recommended. Start with small amounts of a weak acid or base, and if necessary, proceed to using a small quantity of an organic solvent.
Here is a general protocol to follow:
-
Attempt to dissolve the peptide in sterile, purified water first.
-
If solubility is poor, add a small amount (e.g., <50 μL) of a dilute basic solution like ammonium hydroxide (NH₄OH).[4]
-
Alternatively, for peptides that are basic, a dilute acidic solution such as 10%-30% acetic acid can be used.[4]
-
If the peptide remains insoluble, dissolving it in a small volume of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly diluting it with your aqueous buffer is a common strategy.[4]
Q3: How does pH affect the solubility and stability of VIP(6-28)?
The stability of the parent peptide, VIP, is pH-dependent, and similar characteristics can be expected for its fragment, VIP(6-28). VIP is more stable in acidic to neutral solutions (pH ≤ 7) and shows significant degradation in basic conditions.[2] Therefore, to maintain both solubility and stability, it is advisable to prepare and store stock solutions in a slightly acidic buffer.
Q4: Can I use excipients to improve the solubility and stability of VIP(6-28)?
Yes, various excipients can be employed to enhance the solubility and stability of peptides like VIP(6-28). These include:
-
Bulking agents and cryoprotectants: Sucrose has been used in freeze-dried formulations of VIP to improve stability.[5][6]
-
Co-solvents, surfactants, and complexing agents: These can be evaluated to improve the concentration of the peptide in a solution.[7]
-
Lipid-based excipients: For poorly water-soluble drugs, lipid excipients can increase solubility and aid in absorption.[8]
Troubleshooting Guide
Problem: The peptide precipitates out of solution after storage.
-
Possible Cause: The initial solvent may not be optimal for long-term stability, or the storage temperature may be inadequate. The pH of the solution might also be contributing to decreased solubility over time.
-
Solution:
-
Ensure the peptide is stored at the recommended temperature, typically -20°C or -80°C for long-term storage.[9]
-
Consider preparing the stock solution in a slightly acidic buffer to improve stability.
-
If using an organic solvent like DMSO for the initial stock, ensure that the final concentration of the organic solvent in the aqueous working solution is low enough to not cause precipitation.
-
For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.[9]
-
Problem: I am observing aggregation of my peptide.
-
Possible Cause: Peptide aggregation can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the solution.
-
Solution:
-
Try dissolving the peptide at a lower concentration.
-
Adjust the pH of the solution. Since VIP is more stable at acidic to neutral pH, preparing the solution in this range might reduce aggregation.[2]
-
Incorporate solubility-enhancing excipients as mentioned in the FAQ section.
-
Physical methods such as vortexing, sonication in an ultrasonic bath, or gentle heating (e.g., to 37°C) can aid in dissolving the peptide and potentially breaking up aggregates.[9]
-
Quantitative Data on Solubility
| Solvent/Condition | Reported Solubility/Observation | Citation |
| Water | Soluble up to 20 mg/ml | [1] |
| Aqueous Solution Stability | Stable at 2 to 8°C for up to 24 hours in the presence of sucrose. | [5] |
| pH Stability | Stable in acidic and neutral solutions (pH ≤ 7). Unstable in basic solutions. | [2] |
| Organic Solvents | Can be dissolved in DMSO, acetonitrile, or methanol, especially for hydrophobic peptides. | [4] |
Experimental Protocols
Protocol 1: Basic Stepwise Solubilization of VIP(6-28)
This protocol outlines a general procedure for dissolving VIP(6-28) when it does not readily dissolve in water.
-
Initial Dissolution Attempt:
-
Add the desired volume of sterile, deionized water to the vial containing the lyophilized VIP(6-28) powder.
-
Gently vortex or swirl the vial to mix.
-
-
Using a Weak Base (if necessary):
-
If the peptide does not dissolve, add a very small volume (<50 μL) of dilute ammonium hydroxide (e.g., 0.1 N NH₄OH) to the solution.[4]
-
Mix thoroughly and observe for dissolution.
-
-
Using a Weak Acid (if necessary for a basic peptide):
-
If the peptide is basic and insoluble in water, a dilute solution of acetic acid (10-30%) can be used.[4]
-
Add dropwise while mixing until the peptide dissolves.
-
-
Using an Organic Solvent (as a last resort):
-
If the peptide is still insoluble, add a minimal amount of DMSO to the vial to dissolve the peptide.[4]
-
Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer with constant stirring to reach the desired final concentration. Be mindful that a high concentration of DMSO may affect your experiments.
-
Protocol 2: Preparation of a Stabilized VIP(6-28) Stock Solution
This protocol is for preparing a stock solution with enhanced stability for storage.
-
Buffer Preparation: Prepare a suitable sterile buffer with a slightly acidic pH (e.g., 10 mM acetate buffer, pH 5.5).
-
Excipient Addition (Optional): To further enhance stability, especially for freeze-drying, a cryoprotectant like sucrose can be added to the buffer at a concentration of 25-50 mg/mL.[5]
-
Peptide Dissolution:
-
Add the prepared buffer to the lyophilized VIP(6-28).
-
Use physical methods to aid dissolution if necessary, such as gentle warming to 37°C or sonication in an ultrasonic bath.[9]
-
-
Sterilization and Storage:
-
Sterile filter the final solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.[9]
-
Visualizations
Caption: Workflow for dissolving VIP(6-28).
Caption: Simplified VIP signaling pathway.
References
- 1. VIP (Vasoactive Intestinal Peptide) (6-28), VPAC antagonist (CAS 69698-54-0) | Abcam [abcam.com]
- 2. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications [scirp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: VIP(6-28) Stability in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the vasoactive intestinal peptide fragment, VIP(6-28), in culture medium.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to VIP(6-28) treatment. What could be the issue?
A1: Lack of cellular response to VIP(6-28) can stem from several factors. A primary reason is the rapid degradation of the peptide by proteases present in the cell culture medium, especially when supplemented with serum. We recommend verifying the integrity of your VIP(6-28) stock and including protease inhibitors in your culture medium. Other potential issues could be related to the specific cell type, receptor expression levels, or the experimental conditions.
Q2: What is the expected half-life of VIP(6-28) in standard cell culture medium?
A2: The half-life of VIP(6-28) in standard cell culture medium containing fetal bovine serum (FBS) can be very short, often in the range of minutes to a few hours, due to enzymatic degradation. The exact half-life will depend on the concentration of serum, the specific cell line (which may secrete its own proteases), and the incubation temperature. For extended experiments, stabilizing the peptide is crucial.
Q3: Can I use a standard protease inhibitor cocktail to prevent VIP(6-28) degradation?
A3: Yes, a broad-spectrum protease inhibitor cocktail is a good starting point to prevent the degradation of VIP(6-28). These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases, which are the common culprits for peptide degradation in serum-containing media. For optimal protection, a cocktail specifically formulated for use in cell culture is recommended.
Q4: How can I confirm that my VIP(6-28) is intact and active in my experiment?
A4: To confirm the integrity of VIP(6-28), you can perform a stability assay by collecting media samples at different time points and analyzing the concentration of the intact peptide using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To confirm its activity, you can perform a functional assay, such as measuring the inhibition of VIP-induced cyclic AMP (cAMP) production in your target cells.
Q5: Are there any alternatives to using protease inhibitors to enhance VIP(6-28) stability?
A5: While protease inhibitors are the most direct approach, other strategies can be employed. Using serum-free or reduced-serum media can significantly decrease protease activity. Additionally, chemically modified or synthetic analogs of VIP(6-28) with enhanced stability are available from various suppliers. Encapsulation of the peptide in delivery systems like liposomes is another advanced option to protect it from degradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with VIP(6-28)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Degradation | Add a broad-spectrum protease inhibitor cocktail to the culture medium. | Consistent and expected biological response to VIP(6-28). |
| Improper Peptide Storage | Aliquot lyophilized VIP(6-28) upon receipt and store at -20°C or -80°C. Reconstitute just before use and avoid repeated freeze-thaw cycles.[1] | Maintained peptide integrity and activity. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution using a quantitative method like HPLC. | Accurate and reproducible experimental results. |
| Cellular Health and Viability | Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy. | Healthy cells will exhibit a robust and consistent response. |
Issue 2: High background signal or off-target effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation | Solubilize VIP(6-28) in an appropriate buffer as recommended by the supplier. Briefly vortex and centrifuge before adding to the culture medium. | Reduced non-specific binding and off-target effects. |
| Contaminants in Peptide Stock | Use high-purity (≥95%) VIP(6-28) from a reputable supplier. | Minimized interference from impurities. |
| Non-specific Binding to Cultureware | Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected. | Increased availability of VIP(6-28) to the cells. |
Quantitative Data Summary
The stability of VIP(6-28) in cell culture medium can be significantly enhanced by the addition of a protease inhibitor cocktail. The following table summarizes hypothetical data from a typical stability experiment.
| Condition | Time (hours) | Remaining VIP(6-28) (%) |
| DMEM + 10% FBS | 0 | 100 |
| 1 | 65 | |
| 4 | 20 | |
| 8 | <5 | |
| 24 | Undetectable | |
| DMEM + 10% FBS + Protease Inhibitor Cocktail | 0 | 100 |
| 1 | 98 | |
| 4 | 92 | |
| 8 | 85 | |
| 24 | 65 |
Experimental Protocols
Protocol 1: Determination of VIP(6-28) Half-Life in Culture Medium
This protocol outlines the steps to determine the stability and half-life of VIP(6-28) in your specific cell culture conditions.
Materials:
-
VIP(6-28) peptide
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
Broad-spectrum protease inhibitor cocktail (for cell culture)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare VIP(6-28) Solutions: Reconstitute lyophilized VIP(6-28) in sterile water or a recommended buffer to a stock concentration of 1 mg/mL. Prepare working solutions by diluting the stock in:
-
Medium without FBS
-
Medium with 10% FBS
-
Medium with 10% FBS and a 1X concentration of protease inhibitor cocktail. The final concentration of VIP(6-28) should be within the detection range of your HPLC method (e.g., 10 µg/mL).
-
-
Incubation: Aliquot 1 mL of each prepared solution into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube from each condition. Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as an equal volume of acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 50 µL) into the HPLC system. Use a suitable gradient of acetonitrile in water with 0.1% TFA to elute the peptide. Monitor the absorbance at 214 nm or 280 nm.
-
Data Analysis: Quantify the peak area corresponding to the intact VIP(6-28) at each time point. Calculate the percentage of remaining peptide relative to the time 0 sample. Plot the percentage of remaining peptide against time and determine the half-life (t½) from the decay curve.
Visualizations
Signaling Pathway of VIP(6-28) Antagonism
Caption: Competitive antagonism of VIP receptors by VIP(6-28).
Experimental Workflow for VIP(6-28) Stability Assay
Caption: Workflow for determining VIP(6-28) half-life.
Troubleshooting Logic for Poor VIP(6-28) Efficacy
Caption: Troubleshooting poor VIP(6-28) experimental efficacy.
References
Technical Support Center: Troubleshooting VIP(6-28) Experiments
Welcome to the technical support center for researchers utilizing the VIP receptor antagonist, VIP(6-28). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide: Lack of VIP(6-28) Effect
Question: Why am I not observing an inhibitory effect of VIP(6-28) on VIP-induced signaling?
Answer:
A lack of effect from VIP(6-28) can stem from various factors, ranging from procedural issues to specific biological conditions. This guide provides a systematic approach to troubleshooting these issues.
Experimental Workflow for Investigating Lack of Effect
Below is a logical workflow to diagnose the potential source of the problem.
Figure 1. A stepwise troubleshooting workflow for diagnosing a lack of VIP(6-28) effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VIP(6-28)?
A1: VIP(6-28) is a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2] It is a truncated form of the native VIP peptide and works by binding to VIP receptors without initiating a downstream signaling cascade. This prevents the binding of the endogenous agonist, VIP, and thus inhibits its biological effects, most notably the production of cyclic AMP (cAMP).[3][4][5]
Q2: How should I store and handle my VIP(6-28) peptide?
A2: Proper storage and handling are critical for maintaining the activity of VIP(6-28). Lyophilized peptide should be stored at -20°C under desiccated conditions. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Solutions are generally unstable and should be prepared fresh.[3][6]
Q3: What concentration of VIP(6-28) should I use in my experiment?
A3: The optimal concentration of VIP(6-28) will depend on the specific experimental system, including the cell type and the concentration of VIP being used. As a starting point, concentrations ranging from 10 µM to 100 µM have been shown to effectively inhibit VIP-induced cAMP production.[3][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific conditions.
Q4: Why is it important to use a phosphodiesterase inhibitor like IBMX in cAMP assays?
A4: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. In cell-based assays measuring cAMP levels, the use of a PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) is crucial to prevent the breakdown of cAMP produced upon receptor stimulation.[3][6][7] This allows for a more accurate and robust measurement of the effects of both VIP and its antagonist, VIP(6-28).
Q5: Could the lack of effect be due to the specific cell line I am using?
A5: Yes, the expression of VIP receptors (VPAC1 and VPAC2) can vary significantly between different cell lines and tissues.[8][9] If your cell line has low or no expression of these receptors, you will not observe a response to VIP or an inhibitory effect from VIP(6-28). It is advisable to confirm the expression of VPAC1 and/or VPAC2 in your experimental system using techniques like RT-qPCR or Western blotting.
Quantitative Data Summary
The following table summarizes the inhibitory effects of VIP(6-28) on VIP-induced cAMP production from published studies.
| Cell/Tissue Type | VIP Concentration | VIP(6-28) Concentration | Percent Inhibition of VIP-induced cAMP Increase | Reference |
| Adult Superior Cervical Ganglion (SCG) | 10 µM | 10 µM | 52% | [3][6] |
| Adult Superior Cervical Ganglion (SCG) | 10 µM | 30 µM | 64% | [3][6] |
| Adult Superior Cervical Ganglion (SCG) | 10 µM | 100 µM | 81% | [3][6] |
| Human Odontoblast Cell Line | 1 nM | 10 nM | ~34% | [10] |
| Human Odontoblast Cell Line | 1 nM | 100 nM | ~44% | [10] |
Key Experimental Protocols
Protocol 1: VIP(6-28) Inhibition of VIP-Induced cAMP Accumulation
This protocol outlines the steps to measure the antagonistic effect of VIP(6-28) on VIP-stimulated cAMP production in cultured cells.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Pre-incubation with Phosphodiesterase Inhibitor:
-
Antagonist Pre-treatment:
-
Agonist Stimulation:
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of the VIP-induced cAMP response by VIP(6-28).
-
Plot a dose-response curve to determine the IC50 of VIP(6-28).
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of VIP(6-28) for VIP receptors using a competitive binding assay with a radiolabeled VIP analog.
-
Membrane Preparation: Prepare cell membranes from cells or tissues known to express VIP receptors.
-
Assay Setup: In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand (e.g., [125I]VIP) and assay buffer.
-
Non-specific Binding: Radioligand, assay buffer, and a high concentration of unlabeled VIP (e.g., 1 µM).
-
Competitive Binding: Radioligand, assay buffer, and increasing concentrations of unlabeled VIP(6-28).
-
-
Incubation: Add the prepared cell membranes to each well and incubate at 30°C for 1 hour to allow binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of VIP(6-28).
-
Determine the IC50 value of VIP(6-28) from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Logic
The primary signaling pathway activated by VIP is the Gαs-adenylyl cyclase-cAMP-PKA pathway. Understanding this pathway is crucial for designing and troubleshooting experiments with VIP(6-28).
Figure 2. The VIP signaling pathway and key experimental intervention points.
This diagram illustrates that VIP(6-28) acts by competitively blocking the binding of VIP to its receptors, thereby preventing the initiation of the downstream signaling cascade that leads to gene transcription. It also highlights the importance of inhibiting phosphodiesterases with agents like IBMX to ensure accurate measurement of cAMP levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. diasource.s3.eu-west-3.amazonaws.com [diasource.s3.eu-west-3.amazonaws.com]
addressing variability in rat VIP(6-28) experimental results
Welcome to the technical support center for researchers utilizing the rat Vasoactive Intestinal Peptide (VIP) fragment (6-28). This resource provides troubleshooting guidance and detailed protocols to address common sources of variability in experimental results. Our aim is to help you achieve more consistent and reproducible data in your research.
Frequently Asked Questions (FAQs)
Q1: What is rat VIP(6-28) and what is its primary mechanism of action?
A1: Rat VIP(6-28) is a synthetic peptide fragment of the full-length Vasoactive Intestinal Peptide. It acts as a competitive antagonist at VIP receptors, specifically VPAC1 and VPAC2.[1][2] Its primary mechanism is to block the binding of endogenous VIP, thereby inhibiting the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: I am observing high variability in my cAMP assay results when using rat VIP(6-28). What are the common causes?
A2: High variability in cAMP assays can stem from several factors:
-
Peptide Instability: VIP(6-28) solutions are unstable and should be prepared fresh for each experiment.[4] Storing the peptide in solution, even for short periods, can lead to degradation and loss of activity.
-
Peptide Quality and Purity: Ensure you are using a high-purity (ideally >95%) peptide. Impurities can interfere with the assay. The Certificate of Analysis for your specific batch should be reviewed.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling pathways.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in cell density can all contribute to variability.[5]
Q3: My in vivo experiment with rat VIP(6-28) is not showing the expected effect. What should I check?
A3: Inconsistent in vivo results can be due to:
-
Peptide Stability and Administration: Due to its short plasma half-life, the method and timing of administration are critical.[6] Ensure the peptide is properly solubilized and administered consistently in every animal.
-
Animal Model Variability: The physiological state of the animals (e.g., age, sex, stress levels) can influence the response to VIP(6-28).
-
Dose and Bioavailability: The administered dose may not be reaching the target tissue in sufficient concentrations. It's important to perform dose-response studies to determine the optimal concentration for your experimental model.
-
Anesthesia: The type of anesthetic used can impact cardiovascular and other physiological parameters, potentially confounding the effects of VIP(6-28).
Q4: How should I prepare and store rat VIP(6-28)?
A4: For optimal results:
-
Storage: Store the lyophilized powder at -20°C or lower.[7]
-
Reconstitution: Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) immediately before use.[3] Solutions are unstable and should not be stored.[4]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the peptide. If you must prepare a stock, aliquot it into single-use volumes and store at -80°C.
Troubleshooting Guides
In Vitro cAMP Assays
| Problem | Possible Cause | Recommended Solution |
| High basal cAMP levels | Cell culture is over-confluent or stressed. | Ensure consistent cell seeding density and monitor cell health. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Phosphodiesterase (PDE) activity is low. | This is generally not an issue, but be aware of any treatments that might inhibit PDEs. | |
| Low or no VIP-stimulated cAMP production | Low VIP receptor expression in cells. | Use a cell line known to express VPAC receptors or verify expression via RT-PCR or Western blot. |
| VIP (agonist) has degraded. | Prepare fresh VIP solutions for each experiment. | |
| Insufficient incubation time with VIP. | Optimize the stimulation time (typically 15-30 minutes). | |
| Inconsistent inhibition by VIP(6-28) | VIP(6-28) has degraded. | Prepare fresh VIP(6-28) solution for each experiment.[4] |
| Incorrect concentration of VIP(6-28). | Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Pre-incubation time with VIP(6-28) is too short. | Ensure an adequate pre-incubation period (e.g., 30 minutes) to allow the antagonist to bind to the receptors before adding the agonist. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| No observable effect of VIP(6-28) | Insufficient dose. | Perform a dose-response study to find the effective dose for your specific model and route of administration. |
| Rapid degradation of the peptide in vivo. | Consider more frequent administration or a different delivery method (e.g., continuous infusion). | |
| Poor bioavailability. | Investigate alternative routes of administration that may improve delivery to the target tissue. | |
| High variability between animals | Differences in animal age, weight, or sex. | Standardize the animal cohort for these parameters. |
| Inconsistent administration of the peptide. | Ensure precise and consistent injection volumes and techniques. | |
| Stress-induced physiological changes. | Acclimate animals to the experimental procedures to minimize stress. |
Quantitative Data Summary
The following tables summarize key quantitative data for rat VIP(6-28) from published studies.
Table 1: In Vitro Antagonist Activity of Rat VIP(6-28) in cAMP Assays
| Cell/Tissue Type | VIP (Agonist) Concentration | VIP(6-28) Concentration | Percent Inhibition of VIP-induced cAMP Increase | Reference |
| Adult Rat Superior Cervical Ganglion (SCG) | 10 µM | 10 µM | 52% | [3] |
| Adult Rat Superior Cervical Ganglion (SCG) | 10 µM | 30 µM | 64% | [3] |
| Adult Rat Superior Cervical Ganglion (SCG) | 10 µM | 100 µM | 81% | [3] |
| Human Odontoblast Cell Line | 1 nM | 10 nM | ~34% | [8] |
| Human Odontoblast Cell Line | 1 nM | 100 nM | ~44% | [8] |
Table 2: In Vivo Administration of Rat VIP(6-28)
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Anesthetized Dog | 100 µg | Intracoronary | Increased heart rate; shifted VIP dose-response curve to the right | [9] |
| Rat | 10 ng and 100 ng | Unilateral microinjection into hippocampal CA1 area | Failed to antagonize the anxiety-related behavior of OBX rats | [2] |
| Rat | 10-9 mol | Topical application to knee joint | Blocked VIP-induced vasodilatation |
Experimental Protocols
Detailed Protocol for cAMP Measurement Assay
This protocol is adapted from studies using rat superior cervical ganglion cultures.[3]
-
Cell Culture: Culture adult rat superior cervical ganglia in F-12 defined medium equilibrated with 95% O2 and 5% CO2.
-
Pre-incubation with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the ganglia for 30 minutes in F-12 medium containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).
-
Antagonist Pre-incubation: Add the freshly prepared rat VIP(6-28) solution to the desired final concentration and incubate for an additional 30 minutes.
-
Agonist Stimulation: Add VIP (agonist) to the medium to the desired final concentration and incubate for 30 minutes.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Measure cAMP levels and normalize the data as appropriate for your experiment.
General Protocol for a Competitive Radioligand Binding Assay
This is a generalized protocol; specific parameters should be optimized for your system.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing VIP receptors.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Reaction Setup: In a microplate, combine:
-
Radiolabeled VIP (e.g., [125I]-VIP) at a concentration at or below its Kd.
-
Increasing concentrations of unlabeled rat VIP(6-28) (competitor).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand using a filtration method (e.g., glass fiber filters).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki.
Visualizations
Caption: VIP signaling pathway and the antagonistic action of Rat VIP(6-28).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. VIP (6-28) (human, rat, porcine, bovine) (1905) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
how to avoid oxidation of reagents in VIP(6-28) assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during VIP(6-28) assays, with a specific focus on preventing reagent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is VIP(6-28) and what is its primary function in an assay?
A1: VIP(6-28) is a synthetic fragment of the Vasoactive Intestinal Peptide (VIP). Its amino acid sequence is Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2.[1][2][3][4][5] In experimental settings, it primarily functions as a competitive antagonist for VIP receptors, particularly the VPAC1 and VPAC2 receptors. By blocking the binding of native VIP, it is used to investigate the physiological roles of VIP and its signaling pathways, which are often mediated by cyclic AMP (cAMP).[2]
Q2: Which reagents in my VIP(6-28) assay are most susceptible to oxidation?
A2: The VIP(6-28) peptide itself is susceptible to oxidation due to the presence of Methionine (Met) and Tyrosine (Tyr) residues in its sequence.[1][2][3][4][5] Other reagents that may be used in the assay, such as catecholamines like isoproterenol, are also prone to oxidation. It is crucial to handle all peptide-based reagents and easily oxidizable small molecules with care.
Q3: What are the general signs that my reagents may have oxidized?
A3: Oxidation of reagents can lead to a variety of issues in your assay, including:
-
Reduced peptide activity: The antagonist (VIP(6-28)) may no longer effectively block the VIP receptor, leading to weaker than expected inhibition.
-
Increased variability: High coefficient of variation (CV) between duplicate wells or plates.
-
Decreased signal-to-noise ratio: Higher background signal and lower specific binding.
-
Poor standard curve performance: Inconsistent or flattened standard curves in competitive binding assays.
-
Visible changes: Discoloration or precipitation in reagent solutions.
Troubleshooting Guide: Preventing Reagent Oxidation
This guide provides specific troubleshooting advice for preventing the oxidation of critical reagents in your VIP(6-28) assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent VIP(6-28) antagonist activity | Oxidation of the Methionine or Tyrosine residues in the VIP(6-28) peptide, reducing its ability to bind to the VIP receptor. | Storage: Store lyophilized peptide at -20°C or -80°C in a desiccator.[2] Reconstitution: Reconstitute the peptide in a buffer that has been de-gassed and purged with an inert gas like argon or nitrogen. Aliquoting: Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. Antioxidants: Consider adding antioxidants such as L-methionine to the buffer. |
| High background signal in a competitive binding assay | Oxidation of the radiolabeled VIP tracer, leading to non-specific binding. | Tracer Handling: Minimize the exposure of the radiolabeled tracer to light and air. Prepare tracer dilutions immediately before use. Buffer Preparation: Use high-purity water and de-gassed buffers for all dilutions. Consider adding a scavenger, like bovine serum albumin (BSA), to the assay buffer to reduce non-specific binding. |
| Variability in cAMP measurements in a functional assay | Inconsistent activity of reagents used to stimulate or measure cAMP, such as VIP, forskolin, or isoproterenol, due to oxidation. | Reagent Preparation: Prepare fresh solutions of cAMP-modulating agents for each experiment. Use of Antioxidants: For catecholamines like isoproterenol, add an antioxidant such as ascorbic acid (e.g., 0.2 mg/mL) to the culture medium or assay buffer to retard oxidation. |
| General degradation of peptide reagents over time | Improper storage conditions, including exposure to moisture, oxygen, and fluctuating temperatures. | Lyophilized Peptide Storage: Store in a tightly sealed container with desiccant at ≤ -20°C. Avoid frost-free freezers that have temperature cycles. Peptide in Solution: The shelf-life of peptides in solution is limited. For short-term storage, keep at 2-8°C. For longer-term storage, aliquot and freeze at -80°C. However, it is best to prepare solutions fresh.[2] |
Experimental Protocols & Methodologies
Protocol 1: Competitive VIP Radioimmunoassay (RIA)
This protocol is a generalized procedure for a competitive RIA to measure VIP concentration, where VIP(6-28) could be used to determine binding specificity.
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4) containing 0.9% NaCl, 0.3% BSA, and 0.05% sodium azide. De-gas the buffer before use.
-
VIP Standards: Prepare a serial dilution of unlabeled VIP in assay buffer.
-
125I-VIP Tracer: Dilute the radiolabeled VIP in assay buffer to the desired concentration.
-
Anti-VIP Antibody: Dilute the primary antibody in assay buffer to a concentration that binds 30-60% of the tracer in the absence of unlabeled VIP.
-
Precipitating Reagent: Prepare a second antibody (e.g., goat anti-rabbit IgG) with polyethylene glycol (PEG).
-
-
Assay Procedure:
-
Set up duplicate tubes for total counts, non-specific binding (NSB; no primary antibody), zero standard (B0; no unlabeled VIP), standards, and samples.
-
Add 100 µL of assay buffer to the B0 tubes. Add 100 µL of each standard or sample to the respective tubes.
-
Add 100 µL of 125I-VIP tracer to all tubes.
-
Add 100 µL of diluted anti-VIP antibody to all tubes except the total counts and NSB tubes.
-
Vortex all tubes and incubate for 16-24 hours at 2-8°C.
-
Add 1 mL of cold precipitating reagent to all tubes except the total counts.
-
Incubate for 20-30 minutes at 2-8°C and then centrifuge at 1000-2000 x g for 30 minutes at 2-8°C.
-
Decant the supernatant and count the radioactivity in the pellets using a gamma counter.
-
Protocol 2: Functional Assay for cAMP Measurement
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to VIP and the antagonistic effect of VIP(6-28).
-
Cell Culture:
-
Plate cells expressing VIP receptors (e.g., HT-29 cells) in a 96-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
To test the antagonist, pre-incubate a subset of wells with varying concentrations of VIP(6-28) for 15-30 minutes.
-
Stimulate the cells by adding VIP at the desired concentration to the appropriate wells. Include a vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells (e.g., with 0.1 M HCl) to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP competitive ELISA kit, following the manufacturer's instructions.
-
Visualizing Experimental Workflows and Signaling Pathways
VIP Signaling Pathway
Vasoactive Intestinal Peptide (VIP) binds to its G-protein coupled receptors (VPAC1/VPAC2), which are primarily coupled to the Gs alpha subunit. This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. VIP(6-28) acts as a competitive antagonist, blocking VIP from binding to its receptor and thereby inhibiting this signaling cascade.
Caption: VIP signaling cascade via the cAMP pathway and its inhibition by VIP(6-28).
Experimental Workflow: Competitive Radioimmunoassay (RIA)
The following diagram illustrates the key steps in a competitive RIA for measuring VIP, highlighting the competition between the labeled tracer and the unlabeled sample/standard for antibody binding sites.
Caption: Workflow for a competitive radioimmunoassay.
Logical Relationship: Troubleshooting Oxidation
This diagram outlines the logical steps to consider when troubleshooting issues potentially related to reagent oxidation in a VIP(6-28) assay.
Caption: A logical approach to troubleshooting reagent oxidation.
References
- 1. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of VIP(6-28)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the VIP receptor antagonist, VIP(6-28), in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vivo administration of VIP(6-28).
1. Issue: Poor Solubility or Precipitation of VIP(6-28) Solution
-
Question: My VIP(6-28) peptide is not dissolving properly, or it precipitates out of solution. What should I do?
-
Answer: The solubility of VIP(6-28) can be challenging. Here is a step-by-step guide to aid in its dissolution:
-
Start with Water: Attempt to dissolve the peptide in sterile, purified water first. One supplier suggests that VIP(6-28) is soluble in water up to 20 mg/mL.
-
Acidic Solution: If water alone is insufficient, try a dilute acidic solution, such as 10%-30% acetic acid.[1]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice.[1] Start with a minimal amount of DMSO to dissolve the peptide and then slowly add your aqueous buffer (e.g., PBS) to the desired concentration. Be mindful of the final DMSO concentration, as high levels can be toxic to animals.
-
Formulation for In Vivo Use: A suggested in vivo formulation involves a multi-step process: first, dissolve the peptide in DMSO, then add PEG300, followed by Tween 80, and finally, sterile water, ensuring the solution is clear after each addition.[2] Another option is to use corn oil as a vehicle after initial dissolution in DMSO.[2]
-
2. Issue: Lack of Expected Antagonist Effect
-
Question: I am not observing the expected antagonism of VIP signaling in my in vivo model. What are the possible reasons?
-
Answer: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Peptide Stability: VIP(6-28) solutions are known to be unstable and should be prepared fresh before each experiment.[3] The parent peptide, VIP, has a very short in vivo half-life of about two minutes, suggesting that VIP(6-28) may also be rapidly degraded.[4]
-
Moderate Potency: It has been reported that VIP(6-28) is only moderately effective as a VIP antagonist, even at high concentrations, and may not act as a competitive antagonist in all systems.[5][6] Increasing the dose might be necessary, but should be done cautiously while monitoring for off-target effects.
-
Administration Route and Dose: The route of administration and the dose are critical. Ensure that the chosen route allows the peptide to reach the target tissue in sufficient concentrations. For localized effects, direct administration (e.g., intracerebral injection) may be more effective than systemic routes.
-
Timing of Administration: The timing of VIP(6-28) administration relative to the VIP agonist is crucial. For effective antagonism, VIP(6-28) should be administered prior to the VIP challenge.
-
3. Issue: Unexpected Physiological or Off-Target Effects
-
Question: I am observing unexpected side effects in my animals after administering VIP(6-28). What could be the cause?
-
Answer: While generally used for its antagonist properties, VIP(6-28) can have direct physiological effects.
-
Cardiovascular Effects: Studies in anesthetized dogs have shown that intracoronary administration of VIP(6-28) can increase heart rate.[6] It is important to monitor cardiovascular parameters if administering the peptide systemically.
-
Potential for Agonist Activity: In some contexts, peptide fragments designed as antagonists can exhibit partial agonist activity. Careful dose-response studies are recommended to characterize the full pharmacological profile of VIP(6-28) in your specific model.
-
Interaction with Other Receptors: Although designed as a VIP receptor antagonist, the possibility of interaction with other receptors, particularly at higher concentrations, cannot be entirely ruled out.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing VIP(6-28) for in vivo use?
A1: The choice of solvent depends on the desired final concentration and the route of administration. For many applications, sterile saline or phosphate-buffered saline (PBS) is sufficient if the peptide dissolves. If solubility is an issue, a common approach is to first dissolve the peptide in a small amount of DMSO and then dilute it with a suitable vehicle like PBS, PEG300, or corn oil.[2] Always ensure the final concentration of the organic solvent is well-tolerated by the animal model.
Q2: How should I store the lyophilized VIP(6-28) peptide and its solutions?
A2: Lyophilized VIP(6-28) should be stored at -20°C.[7] Solutions are unstable and it is strongly recommended to prepare them fresh for each experiment.[3] If a stock solution must be prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, though stability is not guaranteed.
Q3: What are typical dosages for in vivo administration of VIP(6-28)?
A3: The optimal dose will vary depending on the animal model, the route of administration, and the specific research question. However, published studies can provide a starting point:
-
Rats (Intravenous bolus): 30 nmol/kg has been used to examine its effects on duodenal bicarbonate secretion.
-
Rats (Intra-hippocampal): Doses of 10 ng have been used to study effects on anxiety.
-
Mice (Subcutaneous): Daily injections of 10 µg have been used in studies of anti-leukemia responses.
It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: What is the primary mechanism of action of VIP(6-28)?
A4: VIP(6-28) is a fragment of the Vasoactive Intestinal Peptide (VIP) that acts as a competitive antagonist at VIP receptors, primarily VPAC1 and VPAC2.[8] By binding to these receptors, it blocks the downstream signaling cascade typically initiated by VIP, which involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9]
Quantitative Data
Table 1: Solubility and In Vitro Activity of VIP(6-28)
| Parameter | Value | Species/System | Reference |
| Solubility in Water | Up to 20 mg/mL | N/A | |
| Inhibition of VIP-stimulated cAMP increase | 52% reduction at 10 µM | Adult Rat Superior Cervical Ganglion (SCG) cultures | [1][9] |
| 64% reduction at 30 µM | Adult Rat Superior Cervical Ganglion (SCG) cultures | [1][9] | |
| 81% reduction at 100 µM | Adult Rat Superior Cervical Ganglion (SCG) cultures | [1][9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Preparation:
-
Prepare a fresh, sterile solution of VIP(6-28) in a suitable vehicle (e.g., sterile saline or PBS). Ensure the solution is at room temperature.
-
Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge for rats).
-
-
Restraint:
-
Properly restrain the rat. A two-person technique is often preferred, with one person holding the animal and the other performing the injection.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Visualizations
Caption: VIP signaling cascade and the antagonistic action of VIP(6-28).
Caption: A typical workflow for in vivo experiments using VIP(6-28).
References
- 1. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rebalancedwellnessclinic.com [rebalancedwellnessclinic.com]
- 4. WO2014145718A2 - Peptides comprising non-natural amino acids and methods of making and using the same - Google Patents [patents.google.com]
- 5. VIP(6-28) - Ace Therapeutics [acetherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0 | Tocris Bioscience [tocris.com]
- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
ensuring consistent bioactivity of porcine VIP(6-28) batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistent bioactivity of porcine VIP(6-28) batches in your research.
Frequently Asked Questions (FAQs)
Q1: What is porcine VIP(6-28) and what is its primary mechanism of action?
A1: Porcine Vasoactive Intestinal Peptide (VIP)(6-28) is a truncated fragment of the full-length VIP. It acts as a competitive antagonist for VIP receptors, primarily the VPAC1 and VPAC2 receptors.[1][2] Its main biological effect is to block the signaling cascade initiated by the binding of VIP to its receptors. This is most commonly observed as an inhibition of VIP-stimulated cyclic adenosine monophosphate (cAMP) production.[3][4][5][6]
Q2: What are the most critical factors affecting the batch-to-batch consistency of porcine VIP(6-28)?
A2: The most critical factors include:
-
Purity: The percentage of the correct full-length peptide sequence.
-
Peptide-related impurities: Truncated or deleted sequences, or peptides with modifications (e.g., oxidation) that can interfere with bioactivity.[7]
-
Non-peptidic impurities: Residual reagents from synthesis and purification, such as trifluoroacetic acid (TFA), can directly impact cell viability and assay results.[8]
-
Solubility and Aggregation: Inconsistent solubility or the presence of aggregates can lead to inaccurate concentration determination and reduced bioactivity.
-
Proper Storage and Handling: Lyophilized peptides are susceptible to degradation if not stored correctly, and repeated freeze-thaw cycles of stock solutions can reduce potency.[8]
Q3: What is the expected purity of a good batch of porcine VIP(6-28)?
A3: For most research applications, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is recommended. However, for sensitive cell-based assays, higher purity (e.g., >98%) may be necessary to minimize off-target effects from impurities.
Q4: How should I properly store and handle porcine VIP(6-28) to ensure its stability?
A4:
-
Lyophilized Powder: Store at -20°C or -80°C, desiccated and protected from light.[8]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable sterile buffer (e.g., sterile water or PBS). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Before use, thaw the aliquot rapidly and keep it on ice.
Troubleshooting Guide
Issue 1: Reduced or No Bioactivity (Inhibition of cAMP) Observed
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Confirm proper storage conditions (-20°C or -80°C, desiccated). 2. Use a fresh aliquot from your stock solution. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. If possible, verify the peptide's integrity using Mass Spectrometry. |
| Incorrect Peptide Concentration | 1. Ensure the peptide was fully dissolved when preparing the stock solution. Hydrophobic peptides may require vortexing or sonication. 2. Recalculate the concentration, accounting for the net peptide content provided on the Certificate of Analysis. The total weight includes counter-ions (like TFA) and water.[8] |
| Assay System Not Responsive | 1. Confirm that your cells are responsive to VIP by running a positive control (VIP alone). 2. Ensure that the concentration of VIP used for stimulation is appropriate to elicit a measurable cAMP response. |
| Sub-optimal Assay Conditions | 1. Optimize the pre-incubation time with porcine VIP(6-28) before stimulating with VIP. A 30-minute pre-incubation is a good starting point.[9] 2. Ensure the concentration of porcine VIP(6-28) is sufficient to antagonize the VIP concentration used. |
Issue 2: High Batch-to-Batch Variability in Bioactivity
| Possible Cause | Troubleshooting Steps |
| Differences in Purity and Impurity Profile | 1. Request the Certificate of Analysis, including HPLC and Mass Spectrometry data, for each batch. 2. Compare the purity levels and the presence of any significant impurity peaks between batches. Even minor differences in impurities can affect bioactivity. |
| Residual TFA Contamination | 1. High concentrations of TFA can be toxic to cells.[8] If you suspect this is an issue, consider ordering the peptide with a salt exchange (e.g., to acetate or hydrochloride) or perform a buffer exchange on your stock solution. |
| Inconsistent Solubility or Aggregation | 1. Visually inspect the stock solutions for any precipitation. 2. Always ensure the peptide is completely dissolved before making further dilutions. Consider a brief sonication if solubility issues are suspected. |
| Biological Contamination | 1. For immunological or cell proliferation assays, endotoxin contamination can cause significant variability.[8] If suspected, use an endotoxin detection kit to test your peptide stock. |
Data Presentation
Table 1: Example Bioactivity Data for a New Batch of Porcine VIP(6-28)
| Concentration of Porcine VIP(6-28) | VIP Concentration (for stimulation) | Percent Inhibition of cAMP Production (Mean ± SD) |
| 10 µM | 10 µM | 52 ± 5% |
| 30 µM | 10 µM | 64 ± 6% |
| 100 µM | 10 µM | 81 ± 7% |
Data derived from previously published studies for illustrative purposes.[3][4]
Table 2: Typical Quality Control Specifications for Porcine VIP(6-28) Batches
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Identity | Conforms to the expected molecular weight (≈2816.3 Da) | Mass Spectrometry (MS) |
| Purity | ≥95% | HPLC (at 214/220 nm) |
| Net Peptide Content | 70-85% | Amino Acid Analysis (AAA) |
| Endotoxin Level | < 1.0 EU/µg | LAL Test |
Experimental Protocols
Protocol 1: Quality Control Analysis by HPLC
This protocol provides a general method for assessing the purity of porcine VIP(6-28).
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Column Temperature: 30°C.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Analysis:
-
Inject 20 µL of the sample.
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate purity as: (Area of main peak / Total area of all peaks) x 100%.
-
Protocol 2: Bioactivity Assessment via cAMP Inhibition Assay
This protocol outlines the steps to measure the antagonistic activity of porcine VIP(6-28).
-
Cell Culture:
-
Plate cells known to express VIP receptors (e.g., a suitable cell line or primary neurons) in a 24-well plate and grow to ~80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells once with serum-free media.
-
Add 500 µL of serum-free media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 30 minutes at 37°C.[9]
-
Add different concentrations of porcine VIP(6-28) to the wells. For a negative control, add vehicle only. Incubate for 30 minutes at 37°C.
-
Add VIP to a final concentration of 10 µM (or a concentration known to elicit a sub-maximal response) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Aspirate the media and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., ELISA or HTRF-based kits).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each concentration of porcine VIP(6-28) relative to the stimulation by VIP alone.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Reactivity of Bovine VIP(6-28) with Human, Rat, and Mouse VIP Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of bovine Vasoactive Intestinal Peptide (VIP)(6-28) with VIP receptors from other common research species, including humans, rats, and mice. The information presented herein is supported by experimental data to aid in the design and interpretation of studies involving this peptide antagonist.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions mediated through its interaction with two high-affinity G protein-coupled receptors: VPAC1 and VPAC2. The amino acid sequence of VIP is remarkably conserved across numerous species, with bovine, human, rat, and porcine VIP being identical.[1] This high degree of conservation suggests that fragments and analogues of VIP, such as the C-terminal fragment VIP(6-28), are likely to exhibit significant cross-reactivity across these species. Bovine VIP(6-28) is widely recognized and utilized as a competitive antagonist of VIP receptors.[2][3] This guide will explore the extent of this cross-reactivity, presenting available quantitative data and detailed experimental methodologies.
Comparative Antagonist Activity of Bovine VIP(6-28)
Summary of Quantitative Data
The following table summarizes the available data on the antagonist activity of VIP(6-28) on VIP receptors from different species. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Species | Receptor(s) | Assay Type | Measured Effect of VIP(6-28) | Reference |
| Rat | VIP Receptors (likely VPAC1 & VPAC2) | cAMP Accumulation Assay (Superior Cervical Ganglion) | Concentration-dependent inhibition of VIP-stimulated cAMP increase. At 10, 30, and 100 µM, VIP(6-28) reduced the effect of 10 µM VIP by 52%, 64%, and 81%, respectively. | [3][4][5] |
| Human | VIP Receptors (VPAC1 & VPAC2) | cAMP Accumulation Assay (Odontoblast Cell Line) | Significant suppression of VIP-induced increases in intracellular cAMP levels. 10 nM and 100 nM of VIP(6-28) inhibited the response to 1 nM VIP. | [6][7] |
| Bovine | VIP Receptors | Radioligand Binding Assay (Cerebral Arteries) | The full-length VIP showed high- and low-affinity binding sites with Kd values of 0.2 nM and 11 nM, respectively. Data for the (6-28) fragment is not specified. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of VIP and its antagonist VIP(6-28), as well as the experimental approaches to study their interaction, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: VIP Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocols
The following are representative protocols for assessing the cross-reactivity of bovine VIP(6-28) through competitive radioligand binding assays and functional cAMP antagonism assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (unlabeled VIP(6-28)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
Cells or tissues expressing the VIP receptor of interest (human, rat, or mouse).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Radiolabeled VIP (e.g., [125I]-VIP).
-
Unlabeled bovine VIP(6-28) and unlabeled full-length VIP.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
b. Method:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [125I]-VIP (typically at a concentration close to its Kd).
-
Increasing concentrations of unlabeled bovine VIP(6-28) (e.g., 10^-12 M to 10^-6 M).
-
For total binding, add only radioligand and buffer.
-
For non-specific binding, add radioligand and a high concentration of unlabeled full-length VIP (e.g., 1 µM).
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional cAMP Antagonism Assay
This assay measures the ability of VIP(6-28) to inhibit the VIP-induced production of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.
a. Materials:
-
Whole cells expressing the VIP receptor of interest.
-
Cell culture medium.
-
Stimulation buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Bovine VIP.
-
Bovine VIP(6-28).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
b. Method:
-
Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with increasing concentrations of bovine VIP(6-28) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of bovine VIP (typically the EC50 concentration for cAMP production) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the VIP(6-28) concentration. Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal VIP-induced cAMP response.
Conclusion
The identical amino acid sequence of VIP across bovine, human, rat, and porcine species provides a strong basis for the high cross-reactivity of its fragments, including the antagonist VIP(6-28). Experimental evidence from studies on rat and human cells confirms that bovine VIP(6-28) effectively antagonizes VIP receptor function in these species. While direct comparative quantitative data across all species is limited, the available information supports the use of bovine VIP(6-28) as a valuable tool for studying VIP receptor function in human, rat, and mouse models. Researchers should, however, always consider potential subtle species-specific differences in receptor pharmacology and ideally perform preliminary dose-response experiments to determine the optimal antagonist concentration for their specific experimental system.
References
- 1. Endocrine cells derived chemokine vasoactive intestinal polypeptide (VIP) in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]
- 5. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Expression of IP, 5-HT4, D1, A2A, and VIP Receptors in Human Odontoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of VIP(6-28) in the Novel NCL-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the Vasoactive Intestinal Peptide fragment, VIP(6-28), in a newly characterized cell line, NCL-1, against the established CHO-K1 cell line stably expressing the human VPAC1 receptor. Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including vasodilation, smooth muscle relaxation, and immune modulation.[1][2] Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[1][3] Upon binding, these receptors typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1][3][4]
The VIP fragment, VIP(6-28), is widely recognized as a competitive antagonist of VIP receptors, effectively blocking the downstream signaling cascade initiated by VIP, such as the elevation of cAMP levels.[5][6][7][8] This guide presents hypothetical experimental data to validate and compare the antagonistic efficacy of VIP(6-28) in the NCL-1 cell line.
Data Presentation: Comparative Antagonistic Efficacy of VIP(6-28)
The antagonistic properties of VIP(6-28) were assessed by its ability to inhibit the cAMP production stimulated by a fixed concentration of VIP (10 nM). The half-maximal inhibitory concentration (IC50) was determined to compare the potency of VIP(6-28) in the novel NCL-1 cell line and the control CHO-K1-hVPAC1 cell line.
| Cell Line | Agonist (VIP) Concentration | Antagonist | IC50 (nM) of VIP(6-28) | Maximal Inhibition (%) |
| CHO-K1-hVPAC1 | 10 nM | VIP(6-28) | 35.2 | 98.5 |
| NCL-1 | 10 nM | VIP(6-28) | 42.8 | 95.3 |
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
Competitive cAMP Assay Protocol
This protocol outlines the procedure for determining the antagonistic efficacy of VIP(6-28) by measuring its ability to inhibit VIP-induced cAMP accumulation.
1. Cell Culture and Seeding:
-
CHO-K1 cells stably expressing the human VPAC1 receptor (CHO-K1-hVPAC1) and the NCL-1 cell line were cultured in F-12K medium and DMEM/F-12 medium, respectively, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Assay Procedure:
-
The culture medium was aspirated, and the cells were washed once with pre-warmed PBS.
-
Cells were then incubated for 30 minutes at 37°C in 100 µL of stimulation buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to inhibit phosphodiesterase activity).
-
During the final 5 minutes of this pre-incubation, varying concentrations of the antagonist, VIP(6-28), were added to the respective wells.
-
Following the pre-incubation with the antagonist, a fixed concentration of the agonist, VIP (10 nM), was added to the wells.
-
The plates were incubated for an additional 30 minutes at 37°C.
3. cAMP Measurement:
-
The reaction was stopped by aspirating the stimulation buffer and lysing the cells with 0.1 M HCl.
-
The intracellular cAMP levels were quantified using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data were normalized to the maximal VIP-induced cAMP response in the absence of the antagonist.
4. Data Analysis:
-
The IC50 values were calculated by performing a non-linear regression analysis of the concentration-response curves using GraphPad Prism software.
Mandatory Visualizations
Signaling Pathway of Vasoactive Intestinal Peptide (VIP)
Caption: VIP signaling pathway initiated by receptor binding.
Experimental Workflow for VIP(6-28) Efficacy Validation
Caption: Workflow for assessing VIP(6-28) antagonistic efficacy.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]
- 8. bio-techne.com [bio-techne.com]
A Researcher's Guide to Functional Assays of VIP(6-28) and its Alternatives: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the vasoactive intestinal peptide (VIP) system, the selection of appropriate control experiments is paramount for robust and reliable functional assay data. This guide provides a comparative overview of VIP(6-28), a known VIP receptor antagonist, and its alternatives, supported by experimental data and detailed protocols. We will delve into the critical control experiments necessary for validating the functional effects of these peptides, with a focus on cAMP modulation assays.
Vasoactive intestinal peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated primarily through two G protein-coupled receptors, VPAC1 and VPAC2.[1][2] Understanding the intricate signaling pathways of VIP is crucial for developing therapeutics for various disorders, including inflammatory diseases and cancer.[1][3] VIP(6-28), a truncated form of VIP, acts as a competitive antagonist at VIP receptors, making it a valuable tool for studying these pathways.[4][5] This guide will provide a framework for designing and interpreting functional assays involving VIP(6-28) and other commonly used VIP receptor antagonists.
Comparative Analysis of VIP Receptor Antagonists
The efficacy of a VIP receptor antagonist is primarily determined by its ability to inhibit the binding of VIP to its receptors and block the subsequent downstream signaling, most notably the production of cyclic AMP (cAMP). Below is a comparison of VIP(6-28) with other frequently used VIP receptor antagonists. It is important to note that the presented values are derived from various studies and experimental conditions, which can influence the results.
| Antagonist | Receptor Target(s) | Reported IC50/Ki Values | Cell Line/System | Reference(s) |
| VIP(6-28) | VPAC1 / VPAC2 | IC50: ~5 µM (VIP binding inhibition) | T lymphocytes | [6] |
| Reduces VIP-stimulated cAMP increase by 52-81% at 10-100 µM | Superior Cervical Ganglion (SCG) cultures | [5] | ||
| VIPhyb (Neurotensin(6-11)-VIP(7-28)) | VPAC1 / VPAC2 | IC50: 0.03-0.06 µM (VIP binding inhibition) | Breast cancer cell lines | |
| Half-maximal inhibition of VIP binding at 5 µM | T lymphocytes | [4] | ||
| Maximal inhibition of VIP-induced cAMP at 10 µM | T lymphocytes | [4][6] | ||
| PG 97-269 | VPAC1 selective | Ki: 2 ± 1 nM (human VPAC1) | CHO cells expressing human VPAC1 | |
| Ki: 15 ± 5 nM (rat VPAC1) | CHO cells expressing rat VPAC1 | |||
| [D-p-Cl-Phe6,Leu17]-VIP | VPAC1 / VPAC2 | IC50: 110.8 ± 10.7 nM (mouse) | Peritoneal macrophages | [7] |
| IC50: 125.8 ± 13.2 nM (rat) | Peritoneal macrophages | [7] |
Signaling Pathways and Experimental Workflow
To effectively design and interpret functional assays, a clear understanding of the underlying molecular mechanisms and experimental procedures is essential. The following diagrams illustrate the canonical VIP signaling pathway and a general workflow for assessing the function of VIP receptor antagonists.
Caption: VIP signaling pathway leading to cAMP production.
Caption: General workflow for a competitive cAMP functional assay.
Detailed Experimental Protocols
A meticulously executed experimental protocol is the bedrock of reproducible research. Below is a detailed methodology for a competitive cAMP assay to evaluate the potency of VIP receptor antagonists.
Objective:
To determine the inhibitory concentration (IC50) of VIP(6-28) and other VIP receptor antagonists on VIP-induced intracellular cAMP production in a mammalian cell line expressing a VIP receptor (e.g., human VPAC1).
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human VPAC1 receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Peptides:
-
Vasoactive Intestinal Peptide (human)
-
VIP(6-28) (human)
-
Alternative VIP receptor antagonists (e.g., VIPhyb, PG 97-269)
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (positive control)
-
cAMP ELISA Kit
-
Cell lysis buffer (as per ELISA kit instructions)
-
DMSO (for dissolving compounds)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well cell culture plates (white, opaque for luminescence/fluorescence-based assays)
-
Microplate reader capable of measuring the ELISA signal
-
Experimental Procedure:
-
Cell Culture and Seeding:
-
Maintain the CHO-K1-hVPAC1 cells in culture medium at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using Trypsin-EDTA, resuspend them in fresh culture medium, and seed them into a 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.
-
-
Assay Preparation:
-
Prepare stock solutions of VIP, VIP(6-28), and other antagonists in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the antagonists.
-
Prepare a stock solution of forskolin in DMSO.
-
Prepare the assay buffer: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
-
Antagonist Pre-incubation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the antagonist dilutions (or vehicle for control and VIP-only wells) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of VIP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80 concentration, which should be predetermined in a separate dose-response experiment).
-
Add 25 µL of the VIP solution to all wells except the basal control wells (which receive 25 µL of assay buffer).
-
For the positive control, add a high concentration of forskolin to designated wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by aspirating the medium.
-
Lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.
-
Follow the manufacturer's instructions for the cAMP ELISA to measure the intracellular cAMP concentration in each well.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each experimental sample.
-
Normalize the data: Express the cAMP levels in the antagonist-treated wells as a percentage of the maximal VIP-stimulated response (after subtracting the basal cAMP level).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
-
Essential Control Experiments:
-
Basal Control: Cells treated with vehicle only (no antagonist or agonist) to determine the baseline cAMP level.
-
Agonist Control (VIP only): Cells treated with VIP alone to determine the maximal stimulated cAMP level.
-
Positive Control: Cells treated with forskolin, a direct activator of adenylyl cyclase, to confirm that the downstream signaling pathway is intact. This control should produce a robust cAMP signal, and this signal should not be inhibited by the VIP receptor antagonists.
-
Negative Control (Antagonist only): Cells treated with the highest concentration of the antagonist alone to ensure it does not have any intrinsic agonist or inverse agonist activity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds to rule out any effects of the solvent on the assay.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as VIP(6-28) but in a random sequence can be used as a negative control to demonstrate the specificity of the antagonist's effect.
By adhering to these detailed protocols and incorporating the appropriate controls, researchers can generate high-quality, reproducible data on the functional activity of VIP(6-28) and its alternatives, thereby advancing our understanding of the VIP signaling system and its potential as a therapeutic target.
References
- 1. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VIPR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VIP Receptor Antagonists
A Comprehensive Guide to the Species Specificity of VIP Receptor Antagonists
For researchers and drug development professionals, understanding the species-specific differences in the pharmacology of Vasoactive Intestinal Peptide (VIP) receptor antagonists is critical for the preclinical evaluation and clinical translation of novel therapeutics. This guide provides an objective comparison of the performance of various VIP receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide array of physiological processes, including neurotransmission, smooth muscle relaxation, and immune responses. Its actions are mediated through two G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[1] Given their involvement in various pathological conditions, these receptors have emerged as promising therapeutic targets. However, significant species-dependent differences in the affinity and potency of VIP receptor antagonists can lead to discrepancies between animal model data and human clinical trial outcomes. This guide aims to provide a comparative overview of commonly used VIP receptor antagonists across different species to aid in the selection of appropriate research tools and the interpretation of experimental results.
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of several key VIP receptor antagonists for VPAC1 and VPAC2 receptors across human, rat, and mouse species. These values are indicative of the antagonist's ability to bind to the receptor and inhibit its function, respectively.
Table 1: Species Specificity of VPAC1 Receptor Antagonists
| Antagonist | Species | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference |
| PG 97-269 | Human | VPAC1 | High Affinity | - | [2] |
| Rat | VPAC1 | - | Effective Antagonist | [3] | |
| Mouse | VPAC1 | - | - | ||
| [4-Cl-D-Phe6,Leu17]VIP | Rat | Macrophage VIPR | - | 125.8 ± 13.2 | [4] |
| Mouse | Macrophage VIPR | - | 110.8 ± 10.7 | [4] |
Table 2: Species Specificity of VPAC2 Receptor Antagonists
| Antagonist | Species | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference |
| PG 99-465 | Human | VPAC2 | - | Partial Agonist/Antagonist | [1] |
| Mouse | VPAC2 | - | Effective Antagonist | [5] | |
| VIpep-3 | Human | VPAC2 | 41 (KD) | 47 | |
| Rat | VPAC2 | - | 44 | ||
| Mouse | VPAC2 | - | 180 | ||
| Compound 1 (Small Molecule) | Human | VPAC2 | - | 3800 | [6] |
| Mouse | VPAC2 | Inactive | Inactive | [6] |
Table 3: Broad Spectrum VIP Receptor Antagonists
| Antagonist | Species | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference |
| VIPhyb | Human | VPAC1/VPAC2 | - | ~5000 (binding) | [7] |
| Mouse | VPAC1/VPAC2 | - | ~10000 (cAMP) | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures involved in the study of VIP receptor antagonists, the following diagrams illustrate the canonical VIP receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Canonical VIP Receptor Signaling Pathway
Caption: Experimental Workflow for VIP Antagonist Characterization
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of pharmacological research. The following sections provide detailed protocols for the key assays used to characterize VIP receptor antagonists.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of a test compound for VPAC receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the target VPAC receptor (human, rat, or mouse).
-
Radioligand (e.g., [125I]-VIP).
-
Test antagonist compounds.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters pre-treated with 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled VIP (1 µM, for non-specific binding) or various concentrations of the test antagonist.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay Protocol
This protocol measures the ability of an antagonist to inhibit the VIP-induced production of cyclic AMP (cAMP), a key second messenger in VPAC receptor signaling.
Materials:
-
Whole cells expressing the target VPAC receptor (human, rat, or mouse).
-
VIP (agonist).
-
Test antagonist compounds.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture cells expressing the receptor of interest in appropriate multi-well plates until they reach 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells once with stimulation buffer. Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of VIP (typically the EC80 concentration, which gives 80% of the maximal response) to the wells containing the antagonist. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Perform the cAMP measurement using the plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the percentage of inhibition of the VIP-stimulated cAMP response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.[9][10]
Conclusion
The data and protocols presented in this guide highlight the critical importance of considering species specificity in the development and evaluation of VIP receptor antagonists. While some antagonists exhibit similar activity across species, others show significant differences, which can have profound implications for the translation of preclinical findings. By utilizing the comparative data and detailed methodologies provided, researchers can make more informed decisions in their drug discovery efforts, ultimately accelerating the development of novel and effective therapies targeting the VIP system.
References
- 1. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antisecretory actions of a novel vasoactive intestinal polypeptide (VIP) antagonist in human and rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse VPAC2 receptor confers suprachiasmatic nuclei cellular rhythmicity and responsiveness to vasoactive intestinal polypeptide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a small molecule antagonist of human VPAC(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VIPhyb, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Vasoactive Intestinal Peptide (VIP) from Diverse Species
The proper disposal of Vasoactive Intestinal Peptide (VIP), a widely studied neuropeptide, is paramount for laboratory safety and environmental compliance. While the peptide sequence of VIP is identical in human, rat, porcine, and bovine species, the disposal procedures are dictated by the nature of the waste and the presence of potential biohazards, rather than the origin of the peptide itself.[1][2] This guide provides a comprehensive overview of the necessary protocols for researchers, scientists, and drug development professionals.
Risk Assessment: The Foundation of Proper Disposal
Vasoactive Intestinal Peptide in its pure, synthetic form is generally not classified as a hazardous substance.[3] However, the primary concern for disposal arises from the context of its use. Waste materials should be categorized based on potential contamination with biological or chemical hazards.
-
Category 1: Non-Hazardous VIP Waste: This includes pure, unused VIP powder, or solutions prepared with non-hazardous buffers.
-
Category 2: Biohazardous VIP Waste: This category is broad and includes any VIP-contaminated materials that pose a biological risk. All research materials involving human or animal-derived substances should be treated as potentially biohazardous.[4][5] This includes:
Decontamination and Disposal Protocols
Disposal methods must align with federal, state, and local regulations, and it is crucial to adhere to your institution's specific biosafety guidelines.[3][10]
Non-Hazardous VIP Waste Disposal: For pure, uncontaminated VIP, the recommended procedure is to:
-
Keep the peptide in its original container.
-
Consult your institution's chemical waste program or a licensed professional waste disposal company for disposal.[3]
-
For minor spills of solid peptide, carefully sweep the material into a suitable, closed container for disposal.[11]
Biohazardous VIP Waste Decontamination and Disposal: All materials classified as biohazardous must be decontaminated before they can be considered for disposal in the general waste stream.[12] The primary methods of decontamination are chemical disinfection and autoclaving.
Experimental Protocol 1: Chemical Decontamination of Liquid Biohazardous Waste
This protocol is suitable for liquid waste from cell cultures or other aqueous solutions contaminated with VIP and biohazardous agents.
-
Preparation: Work within a biosafety cabinet and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.
-
Agent Selection: Choose an appropriate chemical disinfectant based on the biological agents present and institutional approval. Sodium hypochlorite (bleach) is commonly used for r/sNA and other biological materials.[4][9]
-
Decontamination: Add fresh bleach to the liquid waste to achieve a final concentration of 10% (a 1:10 dilution of household bleach).[9]
-
Contact Time: Ensure a minimum contact time of 30 minutes to ensure thorough decontamination.[9]
-
Disposal: Following decontamination, the neutralized liquid may be permissible for drain disposal, provided it complies with local wastewater regulations and institutional permits.[4] Always verify this with your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol 2: Autoclave Decontamination of Solid Biohazardous Waste
This protocol is the standard for decontaminating solid lab waste such as pipette tips, culture plates, and gloves.
-
Collection: Collect waste in an autoclave-safe biohazard bag placed within a rigid, leak-proof secondary container marked with the international biohazard symbol.[4][8] Do not place bags directly on the floor.[13]
-
Preparation for Autoclaving: To facilitate steam penetration, add a small amount of water to the bag. Do not seal the bag tightly, as this could cause it to rupture.
-
Autoclave Cycle: Process the waste using a validated autoclave cycle, typically at a minimum of 121°C and 15 PSI for at least 30 minutes.[4] Cycle times may need to be increased for larger loads.
-
Validation: Monthly validation of the autoclave's efficacy using a biological indicator, such as Geobacillus stearothermophilus spore strips, is a standard quality control measure.[4]
-
Final Disposal: Once the cycle is complete and the waste has cooled, the autoclaved bag (with the biohazard symbol defaced or covered) can typically be disposed of in the regular municipal waste stream.[4][8]
Summary of Decontamination Methods
| Method | Agent/Process | Standard Concentration/Parameters | Minimum Contact Time | Applicable To |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 0.5% - 1.0% available chlorine[4] / 10% final concentration for liquids[9] | 20 - 30 minutes[4][9] | Liquid waste, surface decontamination |
| Stabilized Hydrogen Peroxide | 7% concentration[4] | 10 minutes[4] | Liquid waste, surface decontamination | |
| Thermal Decontamination | Autoclave (Steam Sterilization) | 121°C at 15 PSI[4] | 30 minutes (minimum)[4] | Solid lab waste, liquids, glassware |
| Final Disposal | Incineration | High Temperature (>1800°F)[4] | Not Applicable | Animal carcasses[7], sharps[8], bulk biohazardous waste |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of VIP-related waste in a laboratory setting.
Caption: Decision workflow for VIP waste disposal.
By following these guidelines and consulting with institutional safety officers, researchers can ensure the safe and compliant disposal of all VIP-related materials.
References
- 1. bioporto.com [bioporto.com]
- 2. Isolation and characterization of rat vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. Safe handling and disposal of laboratory animal waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Biohazardous waste | Office of Research Assurances | Washington State University [biosafety.wsu.edu]
- 9. med.nyu.edu [med.nyu.edu]
- 10. ibl-international.com [ibl-international.com]
- 11. peptide.com [peptide.com]
- 12. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 13. ibc.utah.edu [ibc.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
